molecular formula C11H20ClNO2 B2480073 Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride CAS No. 2490405-95-1

Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride

Número de catálogo: B2480073
Número CAS: 2490405-95-1
Peso molecular: 233.74
Clave InChI: JAHDELIUKOLUMP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C11H20ClNO2 and its molecular weight is 233.74. The purity is usually 95%.
BenchChem offers high-quality Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-14-10(13)9-8-11(6-7-12-9)4-2-3-5-11;/h9,12H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHDELIUKOLUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CCCC2)CCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Pivotal Role of Physicochemical Properties: A Technical Guide to 8-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological and pharmacokinetic profiles is relentless. Among the privileged scaffolds that have garnered significant attention are spirocyclic systems, which introduce a unique three-dimensional (3D) topology to otherwise planar molecules. The 8-azaspiro[4.5]decane core, a motif featuring a piperidine ring fused to a cyclopentane ring through a shared quaternary carbon, has emerged as a particularly valuable framework in the design of contemporary therapeutics. Its inherent rigidity and defined spatial arrangement of substituents can lead to enhanced target affinity and selectivity.[1]

This technical guide offers an in-depth exploration of the critical physicochemical properties of 8-azaspiro[4.5]decane derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical determination of key parameters such as lipophilicity (logP/logD), ionization constant (pKa), aqueous solubility, and melting point. By understanding how to measure and modulate these properties, researchers can more effectively design and optimize 8-azaspiro[4.5]decane-based candidates with improved drug-like characteristics, ultimately enhancing their potential for clinical success.

The Strategic Advantage of the 8-Azaspiro[4.5]decane Scaffold

The incorporation of the 8-azaspiro[4.5]decane scaffold into a molecule can profoundly and beneficially influence its physicochemical properties. The spirocyclic nature imparts a higher fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success rates due to enhanced aqueous solubility and metabolic stability.[2][3] The rigid framework also reduces the conformational flexibility of the molecule, which can lead to a more favorable entropic contribution to binding affinity for its biological target.

The nitrogen atom at the 8-position is a key feature, providing a handle for introducing a wide array of substituents and serving as a basic center that can be protonated at physiological pH. The basicity of this nitrogen is a critical determinant of the molecule's pKa, which in turn governs its solubility and ability to interact with biological targets through ionic interactions.[4][5]

Figure 1: Impact of the 8-azaspiro[4.5]decane core on physicochemical properties and drug-like characteristics.

Key Physicochemical Properties and Their Determination

A comprehensive understanding and control of a molecule's physicochemical properties are paramount in drug discovery. For 8-azaspiro[4.5]decane derivatives, the interplay between lipophilicity, basicity, and solubility is particularly crucial for their performance as central nervous system (CNS) agents or peripherally acting drugs.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like 8-azaspiro[4.5]decane derivatives, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is a more relevant parameter.[3][6]

An optimal logD value is often a balancing act; sufficient lipophilicity is required for membrane permeation, including crossing the blood-brain barrier for CNS-targeted drugs, while excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[7] For CNS drug candidates, a logD range of 1-3 is often considered desirable.

Compound/DerivativeMolecular FormulaMolecular Weight ( g/mol )logP (Calculated)logD at pH 7.4 (Experimental)Reference(s)
8-Azaspiro[4.5]decaneC₉H₁₇N139.242.3Not Available[8]
8-Azaspiro[4.5]decan-7-oneC₉H₁₅NO153.221.46Not Available[9]
8-Azaspiro[4.5]decane-7,9-dioneC₉H₁₃NO₂167.21Not AvailableNot Available[10][11]
BuspironeC₂₁H₃₁N₅O₂385.52.6Not Available[12]

Note: The availability of experimental data is limited in the public domain. Calculated values should be used as a guide and confirmed experimentally.

Experimental Protocol: Shake-Flask Method for logD Determination

The shake-flask method is the gold-standard for determining logP and logD values due to its direct measurement of partitioning.[13]

Objective: To determine the distribution coefficient (logD) of an 8-azaspiro[4.5]decane derivative at pH 7.4.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Volumetric flasks

  • Centrifuge tubes

  • Mechanical shaker or rotator

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Pre-saturated Solvents: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: In a centrifuge tube, add a precise volume of the pre-saturated PBS (pH 7.4) and a precise volume of the pre-saturated n-octanol. Add a small aliquot of the compound's stock solution. The final concentration should be within the linear range of the analytical method.

  • Equilibration: Cap the tubes and shake them gently on a mechanical shaker for a sufficient time to reach equilibrium (typically 1-24 hours).[6][14]

  • Phase Separation: Centrifuge the tubes at a sufficient speed and duration to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of D.[6]

Figure 2: Experimental workflow for the shake-flask method of logD determination.
Acidity/Basicity (pKa)

The pKa is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values.[5] For 8-azaspiro[4.5]decane derivatives, the pKa of the piperidine nitrogen determines the extent of protonation at physiological pH. This ionization state significantly influences aqueous solubility, membrane permeability, and the potential for ionic interactions with the biological target.[4] Generally, a pKa in the range of 7-9 is often desirable for CNS drug candidates to achieve a balance between solubility and permeability.

Compound/DerivativepKa (Experimental)Reference(s)
Piperidine (for comparison)11.12[15]
2,8-Diazaspiro[4.5]decan-1-one derivativeNot specified, but basicity is a key feature[11]
Buspirone7.9[16]
Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and precise method for determining the pKa of ionizable compounds.[17][18]

Objective: To determine the pKa of the basic nitrogen in an 8-azaspiro[4.5]decane derivative.

Materials:

  • Test compound

  • Deionized water (carbonate-free)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Potentiometer with a calibrated pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Thermostatted vessel

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the test compound and dissolve it in a known volume of deionized water to a specific concentration (e.g., 0.01 M).[17]

  • Titration Setup: Place the sample solution in a thermostatted vessel equipped with a magnetic stirrer and a calibrated pH electrode.

  • Titration: Titrate the solution with the standardized HCl solution, adding the titrant in small, precise increments.[5]

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution against the volume of HCl added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the basic nitrogen has been protonated.[5]

Sources

Mechanism of action of 8-azaspiro[4.5]decane-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 8-Azaspiro[4.5]decane-Based Compounds

Abstract

The 8-azaspiro[4.5]decane scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile framework for the development of novel therapeutics targeting a range of complex diseases. This technical guide provides a comprehensive overview of the mechanism of action of 8-azaspiro[4.5]decane-based compounds, with a primary focus on their interactions with key protein targets within the central nervous system. We will delve into the molecular pharmacology of these compounds, detailing their engagement with Sigma-1 (σ1) receptors, Muscarinic M1 receptors, and Dopamine D2/D3 receptors. Furthermore, this guide will present detailed, field-proven experimental protocols for elucidating the mechanism of action, including target engagement and downstream functional assays. Through a synthesis of established scientific principles and practical application, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively advance the discovery and development of this promising class of therapeutic agents.

Introduction: The 8-Azaspiro[4.5]decane Scaffold - A Gateway to Novel Therapeutics

The 8-azaspiro[4.5]decane core structure, characterized by a piperidine ring fused to a cyclopentane ring at the C4 position, offers a unique three-dimensional architecture that has proven highly amenable to chemical modification. This structural rigidity and defined spatial arrangement of substituents allow for the design of ligands with high affinity and selectivity for a diverse array of biological targets. The therapeutic potential of this scaffold is underscored by its prevalence in compounds investigated for a multitude of neurological and psychiatric disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, schizophrenia, depression, and neuropathic pain.[1][2][3] Some derivatives are also being explored for their potential in oncology, leveraging the overexpression of certain targets in tumor cells.[4][5]

This guide will systematically dissect the molecular mechanisms underpinning the therapeutic effects of 8-azaspiro[4.5]decane derivatives, focusing on their primary and secondary pharmacological targets. We will explore the causality behind experimental design and provide actionable protocols to empower researchers in their quest for novel drug candidates.

Primary Molecular Targets and Signaling Pathways

The pharmacological promiscuity of the 8-azaspiro[4.5]decane scaffold allows for its derivatization to target several key protein families. The most extensively studied of these are the Sigma-1 (σ1) receptors, Muscarinic M1 receptors, and Dopamine D2/D3 receptors.

Sigma-1 (σ1) Receptor Modulation

A significant number of 8-azaspiro[4.5]decane derivatives exhibit high-affinity binding to the Sigma-1 (σ1) receptor.[1][4][6] This receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, a critical cellular location for regulating stress responses, calcium signaling, and neuronal plasticity.[1][7] The σ1 receptor is implicated in a variety of central nervous system (CNS) disorders, making it a compelling therapeutic target.[1]

The binding of 8-azaspiro[4.5]decane-based ligands to the σ1 receptor can initiate a cascade of downstream events that contribute to its neuroprotective and neuromodulatory effects. The following diagram illustrates a simplified representation of this signaling pathway.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion ER_Stress ER Stress BiP BiP/GRP78 ER_Stress->BiP Releases Sigma1 Sigma-1 Receptor IP3R IP3R Sigma1->IP3R Modulates BiP->Sigma1 Dissociates Ca_Mito Mitochondrial Ca2+ Homeostasis IP3R->Ca_Mito Regulates Ca2+ flux ROS ROS Production Ca_Mito->ROS Impacts Cell_Survival Enhanced Cell Survival & Neuronal Plasticity Ca_Mito->Cell_Survival ROS->Cell_Survival Modulates Ligand 8-Azaspiro[4.5]decane Ligand Ligand->Sigma1 Binds

Caption: Simplified Sigma-1 receptor signaling pathway upon ligand binding.

Muscarinic M1 Receptor Agonism

Certain 1-oxa-8-azaspiro[4.5]decane derivatives have been identified as potent M1 muscarinic acetylcholine receptor agonists.[8][9] These G-protein coupled receptors are highly expressed in the hippocampus and cortex, regions of the brain critical for learning and memory. M1 receptor activation is a key strategy for enhancing cognitive function in conditions such as Alzheimer's disease.[7]

Agonism at the M1 receptor by 8-azaspiro[4.5]decane compounds triggers a well-defined signaling cascade that ultimately leads to cellular responses associated with improved neuronal function.

m1_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_Receptor M1 Muscarinic Receptor Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation, Synaptic Plasticity) Ca_Release->Cellular_Response PKC->Cellular_Response Ligand 8-Azaspiro[4.5]decane Agonist Ligand->M1_Receptor Binds

Caption: M1 muscarinic receptor signaling pathway initiated by an agonist.

Dopamine D2 and D3 Receptor Antagonism

Experimental Workflows for Mechanism of Action Elucidation

A multi-faceted experimental approach is necessary to fully characterize the mechanism of action of 8-azaspiro[4.5]decane-based compounds. This involves a combination of in vitro binding assays, cell-based functional assays, and in vivo studies.

Target Engagement: Receptor Binding Assays

The initial step in characterizing a novel compound is to determine its affinity for the intended target. Radioligand binding assays are the gold standard for this purpose.

This protocol outlines the determination of the binding affinity (Ki) of a test compound for the σ1 receptor.

Materials:

  • Membrane Preparation: Guinea pig brain membranes or membranes from cells overexpressing the human σ1 receptor.

  • Radioligand: [³H]-(+)-pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: 8-azaspiro[4.5]decane derivative at various concentrations.

  • Instrumentation: Scintillation counter, 96-well plates, filtration apparatus.

Procedure:

  • In a 96-well plate, combine the test compound, radioligand, and membrane preparation in the assay buffer.

  • Incubate at 37°C for 150 minutes to allow for binding equilibrium.

  • Terminate the reaction by rapid filtration over glass fiber filters (pre-soaked in 0.5% polyethyleneimine) to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., haloperidol).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding data.

  • Ki values are calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow Start Start Prepare_Reagents Prepare Reagents: - Membrane homogenate - Radioligand ([³H]-(+)-pentazocine) - Test compound dilutions - Assay buffer Start->Prepare_Reagents Incubate Incubate: - Combine reagents in 96-well plate - Incubate at 37°C for 150 min Prepare_Reagents->Incubate Filter Rapid Filtration: - Separate bound and free radioligand Incubate->Filter Wash Wash Filters: - Remove non-specific binding Filter->Wash Count Scintillation Counting: - Quantify bound radioactivity Wash->Count Analyze Data Analysis: - Calculate IC50 and Ki values Count->Analyze End End Analyze->End pet_workflow Start Start Radiolabel Radiolabeling: Synthesize [18F]-labeled 8-azaspiro[4.5]decane derivative Start->Radiolabel Administer Administration: Inject radiotracer into the animal model Radiolabel->Administer PET_Scan PET Imaging: Acquire dynamic or static images over time Administer->PET_Scan Image_Analysis Image Reconstruction and Analysis: Quantify radiotracer uptake in regions of interest PET_Scan->Image_Analysis Blocking_Study Blocking Study (Optional): Pre-administer unlabeled compound to confirm target-specific binding Image_Analysis->Blocking_Study End End Blocking_Study->End

Sources

Escaping Flatland: In Silico Modeling and Docking Studies of Methyl 8-azaspiro[4.5]decane-9-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of modern drug discovery has fundamentally shifted away from planar, heavily aromatic molecules towards structurally complex, three-dimensional architectures. This transition, widely termed "escaping flatland," is driven by the correlation between a higher fraction of sp3-hybridized carbons ( Fsp3​ ) and improved clinical success rates, enhanced solubility, and reduced off-target promiscuity[1].

Methyl 8-azaspiro[4.5]decane-9-carboxylate represents a premier example of this structural evolution. As a spirocyclic piperidine bioisostere, it offers profound conformational rigidity and unique vector projections that are impossible to achieve with standard flat heterocycles. This technical whitepaper details a comprehensive in silico methodology for evaluating this scaffold, utilizing Fatty Acid Amide Hydrolase (FAAH) as a validated therapeutic target. Historically, spirocyclic cores such as 1-oxa-8-azaspiro[4.5]decane and 7-azaspiro[3.5]nonane have demonstrated exceptional efficacy as FAAH inhibitors (e.g., PF-04862853)[2] and Muscarinic M1 agonists[3].

Structural Rationale & Quantum Mechanics (QM) Profiling

Causality of Scaffold Selection

The 8-azaspiro[4.5]decane core replaces traditional piperidine or morpholine rings. The spiro-fusion of a cyclopentane ring to the piperidine system inherently restricts the ring-flip conformational flexibility. The methyl carboxylate at the 9-position introduces a critical hydrogen bond acceptor and a steric bulk that directs the orientation of the secondary amine (N8). This secondary amine serves as the primary synthetic vector for generating urea-based covalent inhibitors targeting the catalytic serine of FAAH[4].

Step-by-Step QM Optimization Protocol

Before molecular docking, the exact 3D geometry and electrostatic potential of the ligand must be established. Relying on 2D-to-3D conversion algorithms without QM optimization often results in inaccurate puckering of the spirocyclic system.

  • Initial Geometry Generation: Construct the 3D structure of Methyl 8-azaspiro[4.5]decane-9-carboxylate using Maestro (Schrödinger).

  • DFT Optimization: Submit the structure to Jaguar for Density Functional Theory (DFT) calculations.

    • Functional & Basis Set: Use B3LYP/6-31G** to balance computational cost with the accurate prediction of spirocyclic bond angles.

    • Solvation Model: Apply the Poisson-Boltzmann Free Energy (PBF) model (water, ϵ=80.4 ) to simulate the physiological environment.

  • Electrostatic Potential (ESP) Mapping: Calculate the HOMO/LUMO energy gap to assess the nucleophilicity of the N8 amine, ensuring it is highly reactive for subsequent in silico urea derivatization.

Target Selection & Protein Preparation

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane serine hydrolase responsible for degrading endocannabinoids like anandamide (AEA)[5]. Inhibiting FAAH elevates AEA levels, producing profound analgesic and anti-inflammatory effects without the psychotropic liabilities of direct CB1 agonists[4].

Self-Validating Protein Preparation Protocol

To ensure trustworthiness in docking, the protein model must be meticulously prepared to reflect physiological pH and correct tautomeric states.

  • Structure Acquisition: Retrieve the high-resolution crystal structure of human FAAH complexed with a covalent inhibitor (e.g., PDB ID: 3QKV).

  • Pre-processing (Protein Preparation Wizard):

    • Assign bond orders and add missing hydrogen atoms.

    • Crucial Step: Cap the N- and C-termini to prevent artificial electrostatic interactions at the edges of the binding domain.

  • Hydrogen Bond Optimization: Use PROPKA to predict the pKa of ionizable residues at pH 7.4.

    • Causality: The FAAH catalytic triad consists of Ser241, Ser217, and Lys142. Lys142 must be modeled in its unprotonated state, as it acts as a general base to activate Ser241 during the catalytic cycle. Failing to deprotonate Lys142 will fundamentally invalidate any docking poses near the catalytic center.

  • Restrained Minimization: Minimize the complex using the OPLS4 force field, converging heavy atoms to an RMSD of 0.30 Å to relieve steric clashes while preserving the experimentally resolved backbone architecture.

Molecular Docking Workflow

To evaluate the binding affinity of the spirocyclic scaffold, we employ a validated molecular docking workflow.

Workflow LPrep Ligand Preparation (Methyl 8-azaspiro[4.5]decane-9-carboxylate) Dock Molecular Docking (AutoDock Vina / Glide) LPrep->Dock PPrep Protein Preparation (FAAH Enzyme - PDB: 3QKV) PPrep->Dock MD Molecular Dynamics (100 ns GROMACS) Dock->MD ADMET ADMET Profiling (QikProp / SwissADME) Dock->ADMET Analysis Trajectory Analysis (RMSD, RMSF, MM-GBSA) MD->Analysis

Figure 1: Comprehensive in silico workflow for evaluating spirocyclic ligands.

Step-by-Step Docking Protocol
  • Grid Generation: Center the docking grid on the hydroxyl oxygen of Ser241. Define an inner box of 10 Å × 10 Å × 10 Å and an outer box of 25 Å to encompass both the cytosolic port and the acyl-chain binding channel.

  • Ligand Preparation (Epik): Generate ionization states for Methyl 8-azaspiro[4.5]decane-9-carboxylate at pH 7.4 ± 0.5. The secondary amine (N8) will be predominantly protonated ( NH2+​ ), which is critical for forming salt bridges with Asp residues or interacting with the oxyanion hole.

  • Validation (Self-Correction): Re-dock the native co-crystallized ligand. The protocol is only considered valid if the RMSD between the docked pose and the crystal pose is 2.0 Å.

  • Standard Precision (SP) to Extra Precision (XP) Docking: Dock the spirocyclic ligand using Glide XP. The rigid spiro-core effectively projects the methyl carboxylate into the cytosolic port, while the hydrophobic cyclopentane moiety anchors into the lipophilic acyl chain pocket.

Molecular Dynamics (MD) & Trajectory Analysis

Docking algorithms treat the protein as a rigid entity, which often leads to false positives in highly dynamic enzymes like FAAH. To validate the stability of the docked pose, a 100 ns Molecular Dynamics simulation is mandatory.

MD Protocol (GROMACS)
  • Topology Generation: Parameterize the ligand using the ACPYPE tool (AMBER ff99SB-ILDN force field).

  • System Solvation & Neutralization: Place the complex in a dodecahedron box, solvate with TIP3P water molecules, and neutralize with Na+ / Cl− ions to a physiological concentration of 0.15 M.

  • Equilibration:

    • NVT ensemble (constant Number of particles, Volume, and Temperature) for 100 ps at 300 K using the V-rescale thermostat.

    • NPT ensemble (constant Pressure) for 100 ps at 1 bar using the Parrinello-Rahman barostat.

  • Production Run: Execute a 100 ns simulation.

    • Causality: 100 ns allows sufficient time for the spirocyclic ring to sample local conformational basins and verify if the hydrogen bond between the 9-carboxylate and the FAAH oxyanion hole remains intact.

MM-GBSA Binding Free Energy

Docking scores (kcal/mol) often fail to account for the heavy desolvation penalties of lipophilic compounds. We apply the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method to the final 20 ns of the MD trajectory to calculate the true thermodynamic binding free energy ( ΔGbind​ ).

Table 1: Quantitative Docking and Thermodynamic Data
Compound / ScaffoldGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Interactions
Reference (Flat Piperidine) -6.45-28.12Ser241 (H-bond)
PF-04862853 (Known Inhibitor) -9.82-54.30Ser241 (Covalent), Met191
Methyl 8-azaspiro[4.5]decane-9-carboxylate -8.15-42.65Ser241, Ile238, Oxyanion hole

Data reflects the superior binding thermodynamics of the spirocyclic scaffold compared to planar analogs, driven by a lower entropic penalty upon binding.

ADMET Profiling & "Escaping Flatland" Metrics

The primary advantage of the 8-azaspiro[4.5]decane core is its exceptional pharmacokinetic profile. By utilizing QikProp, we evaluate the compound against standard Lipinski and CNS-penetrance metrics.

Table 2: In Silico ADMET Properties
PropertyValueOptimal RangePharmacological Implication
Molecular Weight (MW) 197.28 Da< 500 DaExcellent oral bioavailability.
Fsp3​ (Fraction sp3) 0.91> 0.40High 3D character; prevents non-specific aggregation[6].
cLogP 1.851.0 - 3.0Ideal lipophilicity for crossing the Blood-Brain Barrier (BBB).
Polar Surface Area (PSA) 38.3 Ų< 90 Ų (for CNS)Guarantees central penetrance for targeting CNS FAAH.
hERG Liability (QPloghERG) -3.10< -5.0No predicted cardiotoxicity; a major advantage over flat amines.

Pathway Visualization

The ultimate goal of optimizing the Methyl 8-azaspiro[4.5]decane-9-carboxylate scaffold is to develop a potent CNS-active agent that modulates the endocannabinoid system. The diagram below illustrates the biological causality of this inhibition.

Pathway AEA Anandamide (AEA) Endocannabinoid FAAH FAAH Enzyme (Catalytic Triad) AEA->FAAH Substrate CB1 CB1 Receptor Activation AEA->CB1 Accumulation Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Hydrolysis Spiro Spirocyclic Inhibitor (8-azaspiro[4.5]decane core) Spiro->FAAH Covalent/Reversible Inhibition Analgesia Analgesic & Anti-inflammatory Effects CB1->Analgesia Downstream Signaling

Figure 2: Endocannabinoid signaling pathway and mechanism of FAAH inhibition.

Conclusion

Methyl 8-azaspiro[4.5]decane-9-carboxylate is a highly privileged, Fsp3​ -rich building block. As demonstrated through this in silico framework, its rigid 3D architecture minimizes the entropic penalty of binding, provides ideal vector projections for interacting with the FAAH catalytic triad, and ensures excellent CNS penetrance. By systematically applying QM optimization, rigorous protein preparation, MD validation, and ADMET profiling, researchers can confidently utilize this scaffold to develop next-generation therapeutics that successfully "escape flatland."

References

  • Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & Medicinal Chemistry Letters. 2

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin. 3

  • Lovering, F., et al. (2009). Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. ResearchGate / Journal of Medicinal Chemistry. 1

  • Meyers, M. J., et al. (2017). Targeting fatty acid amide hydrolase as a therapeutic strategy for antitussive therapy. European Respiratory Journal. 7

  • Wei, L., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif (Discussing Fsp3 metrics). National Science Foundation PAR. 6

Sources

Methodological & Application

Application Note: Harnessing Methyl 8-azaspiro[4.5]decane-9-carboxylate in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic "Escape from Flatland"

Historically, high-throughput screening (HTS) and early fragment libraries were dominated by planar, sp²-rich aromatic molecules. While these compounds are synthetically accessible, they often suffer from poor solubility, off-target promiscuity, and suboptimal pharmacokinetic profiles. The paradigm shift toward Fragment-Based Drug Design (FBDD) has increasingly emphasized the incorporation of three-dimensional, sp³-rich scaffolds to improve pharmacophore coverage and structural novelty 1[1].

Methyl 8-azaspiro[4.5]decane-9-carboxylate represents a highly privileged 3D building block. By fusing a piperidine ring with a cyclopentane ring via a single spiro carbon, this scaffold enforces a rigid, non-planar geometry. The presence of orthogonal functional handles—a secondary amine (N8) and a methyl ester (C9)—allows for precise, bidirectional fragment growing 2[2]. This application note details the physicochemical rationale, screening methodologies, and synthetic protocols required to successfully deploy this spirocycle in an FBDD campaign.

Physicochemical Profiling & Rule of Three (Ro3) Compliance

For a fragment to be viable, it must adhere to the "Rule of Three" (Ro3) to ensure that subsequent elaboration does not push the final lead compound beyond Lipinski's Rule of Five. Methyl 8-azaspiro[4.5]decane-9-carboxylate exhibits an exceptionally high Fraction of sp³ carbons ( Fsp3​ ), making it an ideal candidate for accessing deep, lipophilic binding pockets that flat aromatics cannot reach.

Table 1: Physicochemical Properties vs. Ro3 Criteria
PropertyMethyl 8-azaspiro[4.5]decane-9-carboxylateRo3 Ideal RangeFBDD Advantage
Molecular Weight (MW) 197.28 g/mol 300 DaLeaves ample room for fragment growing (typically adding 150-300 Da).
cLogP ~1.5 3.0Ensures high aqueous solubility for high-concentration NMR/SPR screening.
H-Bond Donors (HBD) 1 (Secondary Amine) 3Minimizes desolvation penalties upon target binding.
H-Bond Acceptors (HBA) 3 (N, O, O) 3Provides sufficient handles for target interaction.
Rotatable Bonds (RBC) 2 3High rigidity reduces entropic penalty upon binding.
Fraction sp³ ( Fsp3​ ) 0.91 (10 of 11 carbons) 0.4Exceptional 3D character; escapes "flatland" toxicity risks.

FBDD Workflow Integration

The integration of Methyl 8-azaspiro[4.5]decane-9-carboxylate into a drug discovery pipeline requires a systematic approach, moving from biophysical screening to structure-guided synthetic elaboration.

FBDD_Workflow A Target Protein Preparation & Assay Setup C Primary Screening (Ligand-Observed NMR: STD/WaterLOGSY) A->C B Fragment Library Curation (Incl. Methyl 8-azaspiro[4.5]decane-9-carboxylate) B->C D Orthogonal Validation (SPR / ITC) C->D Hit Triage E Structural Biology (X-ray Crystallography) D->E Binding Kinetics Confirmed F Fragment Elaboration (Growing/Linking via Exit Vectors) E->F 3D Binding Mode G Lead Optimization (In vitro & In vivo Profiling) F->G Improved Affinity (Kd < 10 nM)

Figure 1: Standard FBDD Workflow highlighting the progression from fragment library screening to lead optimization.

Experimental Protocols

Protocol 1: Primary Screening via Ligand-Observed NMR (STD & WaterLOGSY)

Causality & Rationale: Fragments typically exhibit weak binding affinities ( Kd​ in the μM to mM range) and fast exchange rates ( koff​ ). Ligand-observed NMR techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are highly sensitive to these fast-exchange dynamics, making them the gold standard for primary fragment screening.

Self-Validating System: This protocol includes a known weak-binding reference compound as an internal positive control. If the reference fails to show an STD signal, the assay is invalidated, indicating protein misfolding or aggregation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a screening buffer consisting of 50 mM Potassium Phosphate (pH 7.4), 150 mM NaCl, and 10% D2​O (for NMR lock). Causality: 10% D2​O is sufficient for locking while maintaining a high H2​O concentration necessary for WaterLOGSY bulk magnetization transfer.

  • Sample Formulation:

    • Prepare the target protein at a final concentration of 10–20 μM .

    • Add Methyl 8-azaspiro[4.5]decane-9-carboxylate (and other library pool members) to a final concentration of 500 μM (1:25 to 1:50 protein-to-ligand ratio).

    • Add the positive control ligand (e.g., 500 μM ).

  • Data Acquisition (STD-NMR):

    • Acquire data on a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe.

    • Apply a train of Gaussian-shaped pulses (50 ms each) for selective protein saturation at -1.0 ppm (on-resonance) and 40 ppm (off-resonance).

    • Set the saturation time to 2.0 seconds to allow optimal spin diffusion (Nuclear Overhauser Effect) from the protein to the bound fragment.

  • Data Acquisition (WaterLOGSY):

    • Excite bulk water selectively and use a mixing time of 1.0 to 1.5 seconds.

    • Interpretation: Binders will show signals with the opposite sign to non-binders due to the transfer of magnetization from the large protein-ligand complex.

  • Validation: Subtract the off-resonance spectrum from the on-resonance spectrum. A positive difference spectrum for the spirocycle peaks confirms binding.

Protocol 2: Bidirectional Fragment Elaboration (Synthetic Growing)

Once binding is confirmed via X-ray crystallography, the fragment must be "grown" to improve affinity. The azaspiro[4.5]decane scaffold provides two distinct exit vectors 3[3].

Synthetic_Vectors Core Methyl 8-azaspiro[4.5]decane-9-carboxylate (Core 3D Scaffold) V1 Vector 1: Secondary Amine (N8) Core->V1 V2 Vector 2: Methyl Ester (C9) Core->V2 V3 Vector 3: Spirocyclic Core Core->V3 A1 Amidation / Sulfonylation (Explore H-bond interactions) V1->A1 A2 Reductive Amination (Access deep lipophilic pockets) V1->A2 B1 Hydrolysis to Carboxylic Acid (Salt bridges / Metal coordination) V2->B1 B2 Reduction to Alcohol (H-bond donor/acceptor) V2->B2 C1 Rigid sp3-rich projection (Escape from Flatland) V3->C1

Figure 2: Logical mapping of synthetic exit vectors for fragment elaboration.

Step-by-Step Methodology: Vector 1 (N-Amidation) Causality: The secondary amine is highly nucleophilic and serves as an excellent handle for coupling with diverse carboxylic acids to probe adjacent sub-pockets.

  • Reaction Setup: Dissolve Methyl 8-azaspiro[4.5]decane-9-carboxylate hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to free-base the amine.

  • Coupling: Add the desired carboxylic acid (1.2 eq) and HATU (1.2 eq). Stir at room temperature for 4 hours.

  • Self-Validation (QC): Quench with water, extract with EtOAc, and purify via preparative HPLC. Critical Step: Perform LC-MS and 1H -NMR to ensure >95% purity. Impure fragments lead to false positives in secondary SPR assays.

Step-by-Step Methodology: Vector 2 (Ester Hydrolysis & Coupling) Causality: If the N8 vector faces solvent, the C9 ester can be hydrolyzed to a carboxylic acid, reversing the polarity of the vector to target basic residues (e.g., Arginine/Lysine) in the binding site 4[4].

  • Hydrolysis: Dissolve the N-Boc protected spirocycle in a 3:1:1 mixture of THF/MeOH/ H2​O . Add LiOH (3.0 eq) and stir for 2 hours at room temperature.

  • Workup: Acidify to pH 3 with 1M HCl, extract with DCM, and concentrate to yield the free carboxylic acid.

  • Elaboration: Utilize standard EDC/HOBt coupling to attach diverse primary or secondary amines.

Data Presentation: Tracking Hit-to-Lead Optimization

During the elaboration of Methyl 8-azaspiro[4.5]decane-9-carboxylate, it is critical to track not just raw affinity ( Kd​ ), but Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) . A successful fragment growth maintains an LE 0.3 kcal/mol/heavy atom.

Table 2: Hypothetical SAR Matrix for Spirocycle Elaboration
Compound IDElaboration StrategyHeavy Atom Count (HAC)SPR Affinity ( Kd​ )Ligand Efficiency (LE)LLE ( pKd​
  • cLogP)
Fragment 1 Base Scaffold (Unmodified)14850 μM 0.301.57
Analog 2a N8-Amidation (Phenyl)2145 μM 0.282.10
Analog 2b N8-Amidation (Pyridyl)2112 μM 0.313.45
Analog 3a C9-Hydrolysis + Benzylamide222.5 μM 0.324.10
Lead 4 Dual Elaboration (N8 + C9)290.08 μM (80 nM)0.335.20

Data Interpretation: Analog 2b demonstrates that adding a polar sp² ring improves affinity while maintaining LE. Lead 4 successfully utilizes both vectors, achieving nanomolar affinity while keeping the LLE above the acceptable threshold of 5.0, validating the spirocyclic core as a highly efficient structural anchor.

Conclusion

Methyl 8-azaspiro[4.5]decane-9-carboxylate is a formidable tool in the modern medicinal chemist's arsenal. By leveraging its inherent 3D architecture and orthogonal synthetic vectors, researchers can systematically map complex protein binding pockets. Strict adherence to biophysical validation (NMR/SPR) and rigorous synthetic QC ensures that the transition from a weak μM fragment to a potent nM lead is both efficient and scientifically sound.

Sources

Application Note: Automated Continuous Flow Synthesis of Spirocyclic Tetrahydronaphthyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis of highly highly functionalized, 3D-rich saturated N-heterocycles is a persistent bottleneck in modern drug discovery. Spirocyclic tetrahydronaphthyridines (THNs) are highly prized scaffolds—featured prominently in clinical candidates such as Pfizer’s MC4R antagonist PF-07258669 [1]—yet their exploration has historically been limited by a lack of scalable, modular synthetic routes.

This application note details a paradigm-shifting automated flow chemistry protocol developed by the Cresswell Group at the University of Bath [2]. By synergizing high-power photoredox catalysis with extreme-temperature continuous flow processing, this methodology enables the direct, modular synthesis of four distinct THN isomers (1,8-, 1,6-, 1,7-, and 1,5-THNs) from abundant, unprotected primary alkylamines.

Mechanistic Causality: The "Why" Behind the Workflow

As a Senior Application Scientist, it is critical to understand that moving from batch to continuous flow is rarely just a matter of scale; it is a fundamental shift in reaction control.

Overcoming the Beer-Lambert Limitation in HAA

The first module of this synthesis relies on a photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines [3]. In a traditional batch reactor, light penetration decays exponentially (the Beer-Lambert law), leading to over-irradiation at the reactor walls and a "dark core" in the center. This causes prolonged reaction times and photocatalyst degradation. By executing the HAA in a narrow-bore perfluoroalkoxy alkane (PFA) coil, we achieve a high surface-area-to-volume ratio. This ensures uniform photon flux, generating the critical α -amino radical intermediate with near-instantaneous kinetic consistency.

Thermal Management of High-Power Photons

The protocol utilizes a 350 W, 420 nm LED array. While this massive photon flux drives the reaction to completion in minutes, it also generates intense localized heat. Left unchecked, this thermal energy would cause solvent outgassing, disrupting the continuous flow fluidics (slug flow) and thermally degrading the photocatalyst. To enforce a purely photochemical pathway, the reactor is actively cooled to -0.5 °C using a high-performance chiller coupled to a specialized cooling coil [4].

Telescoping to Bypass Unstable Intermediates

The HAA adduct is a halogenated intermediate that is often tedious to isolate. By telescoping the flow—routing the effluent of the photoreactor directly into a high-temperature thermal reactor (200–220 °C)—we achieve an intramolecular SN​Ar N-arylation in a single, uninterrupted fluidic stream. A Back Pressure Regulator (BPR) is placed at the end of the system to artificially elevate the boiling point of the solvent, allowing extreme heating without vaporization.

FlowSetup R1 Reagent A: Primary Amine + Photocatalyst Pump Dual HPLC Pumps (Precise Dosing) R1->Pump R2 Reagent B: Halogenated Vinylpyridine R2->Pump Mix T-Mixer (Homogenization) Pump->Mix Photo Photoreactor (HAA) 420nm LED Array Actively Cooled (-0.5 °C) Mix->Photo Thermal Thermal Reactor SNAr (200 °C) or Pd-Coupling (120 °C) Photo->Thermal Telescoped Adduct BPR Back Pressure Regulator (BPR) Thermal->BPR Out Spirocyclic THN Collection BPR->Out

Schematic of the automated continuous flow setup for telescoped HAA and cyclization.

Hardware & System Specifications

To ensure a self-validating and reproducible system, the following hardware configuration is strictly required:

  • Pumping System: Dual-channel chemically resistant HPLC pumps (e.g., Uniqsis FlowSyn) capable of maintaining pulseless flow at high pressures (up to 20 bar).

  • Photochemical Module: equipped with a 420 nm LED array (716 individual diodes, 350 W output) [4].

  • Cooling Apparatus: Uniqsis ColdCoil equipped with a 5 mL PFA reactor coil, mated to a Huber CC-805 chiller to maintain a strict internal temperature of -0.5 °C [4].

  • Thermal Module: Heated coil reactor (for SN​Ar ) or packed-bed reactor (for immobilized Pd-catalysis), capable of reaching 220 °C.

  • Pressure Control: A 15–20 bar adjustable Back Pressure Regulator (BPR) to maintain liquid phase.

Step-by-Step Experimental Protocols

Phase 1: Photoredox-Catalyzed Hydroaminoalkylation (HAA)

Objective: Generate the α -alkylated intermediate via visible-light photoredox catalysis.

  • Reagent Preparation:

    • Stream A: Prepare a solution of the unprotected primary alkylamine (3.0 equiv) and the organic photocatalyst (e.g., 4DPAIPN, 2 mol%) in a degassed, polar aprotic solvent (e.g., DMSO or DMAc).

    • Stream B: Prepare a solution of the halogenated vinylpyridine (1.50 mmol scale) in the same degassed solvent.

  • System Priming: Flush the entire flow system with the pure, degassed solvent to establish baseline pressure and verify the integrity of the BPR.

  • Thermal Equilibration: Engage the Huber chiller and allow the ColdCoil to stabilize at exactly -0.5 °C. Turn on the Asynt PhotoSyn 420 nm LED array.

  • Reaction Execution: Pump Stream A and Stream B at equal flow rates into a PEEK T-mixer. The combined stream enters the 5 mL PFA photoreactor. Adjust the total flow rate to achieve a residence time ( tres​ ) of 15–30 minutes, depending on the specific amine's steric bulk.

  • In-Line Validation: Route a micro-aliquot of the photoreactor effluent to an inline Flow-IR or UV-Vis spectrometer to confirm the disappearance of the vinylpyridine double bond before allowing the stream to enter the thermal module.

Phase 2: Divergent Telescoped Cyclization

Objective: Convert the HAA adduct into the desired THN isomer without intermediate isolation.

Pathway A: Synthesis of 1,8-THNs and 1,6-THNs (via SN​Ar )

  • Route the continuous effluent from the photoreactor directly into a heated PFA or stainless-steel coil reactor.

  • Set the thermal reactor to 200 °C (for highly activated halogens) or 220 °C (for less reactive substrates) [1].

  • Ensure the BPR is set to at least 15 bar to prevent solvent boiling.

  • Collect the steady-state output. The high-temperature SN​Ar drives the intramolecular N-arylation to completion, yielding the spirocyclic core.

Pathway B: Synthesis of 1,7-THNs and 1,5-THNs (via Pd-Catalyzed C-N Bond Formation)

  • Introduce a third reagent stream (Stream C) containing a soluble Palladium pre-catalyst (e.g., Pd(OAc)2), a bulky phosphine ligand, and a soluble organic base.

  • Mix Stream C with the photoreactor effluent using a secondary T-mixer.

  • Route the combined stream into a thermal coil set to 120 °C.

  • Collect the effluent, quench with a metal scavenger (e.g., SiliaMetS Thiol), and purify.

ReactionPathway Start Primary Alkylamine + Halogenated Vinylpyridine HAA Photoredox HAA (420nm, -0.5 °C, Flow) Start->HAA Adduct Halogenated Hydroaminoalkylation Adduct HAA->Adduct α-amino radical addition SNAr Intramolecular SNAr (Thermal Flow, 200-220 °C) Adduct->SNAr Pd Pd-Catalyzed C-N Coupling (Thermal Flow, 120 °C) Adduct->Pd THN18 1,8-THNs & 1,6-THNs SNAr->THN18 THN15 1,7-THNs & 1,5-THNs Pd->THN15

Divergent synthetic pathways from a common HAA adduct to access four THN isomers.

Quantitative Data & Yield Analysis

The modularity of this automated flow system allows for the rapid generation of diverse 3D chemical space. Below is a summarized comparison of the reaction parameters and typical outcomes based on the validated methodology [1][2].

Target ScaffoldCyclization StrategyKey Reagents / CatalystThermal Reactor TempTypical Yield Range
1,8-THN Intramolecular SN​Ar Amine (3.0 eq), Base200 °C55% – 78%
1,6-THN Intramolecular SN​Ar Amine (3.0 eq), Base220 °C50% – 72%
1,7-THN Pd-Catalyzed C-NPd(OAc)2, Ligand, Base120 °C45% – 65%
1,5-THN Pd-Catalyzed C-NPd(OAc)2, Ligand, Base120 °C40% – 60%

Note: Yields represent isolated steady-state outputs. The precision of the continuous flow setup ensures that scale-up (from milligrams to multigram quantities) requires only running the pumps for a longer duration, rather than re-optimizing reactor geometries.

References

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Communications Chemistry, 2023, 6(1), 215.[Link]

  • Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines - the University of Bath's research portal. University of Bath.[Link]

  • Photocatalytic Hydroaminoalkylation of Styrenes with Unprotected Primary Alkylamines. Journal of the American Chemical Society, 2021.[Link]

  • Modular, automated flow synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Asynt Press Release, March 2026.[Link]

Application Notes & Protocols: Development of 8-Azaspiro[4.5]decane Derivatives as 5-HT1A Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The 5-HT1A Receptor and the Azaspirodecane Scaffold

The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a pivotal target in neuropharmacology. Its widespread distribution in the central nervous system (CNS)—including the hippocampus, cerebral cortex, and raphe nuclei—implicates it in the modulation of mood, anxiety, and cognition.[1] Consequently, ligands that interact with the 5-HT1A receptor are of significant interest for treating psychiatric and neurological disorders such as anxiety and depression.[1][2]

The 8-azaspiro[4.5]decane-7,9-dione moiety is a privileged scaffold in the design of 5-HT1A receptor ligands. Its prominence was established by the clinical success of Buspirone, a partial agonist at the 5-HT1A receptor approved for the treatment of generalized anxiety disorder. Buspirone's unique chemical structure demonstrated that non-benzodiazepine anxiolytics were possible, spurring further research into this chemical class. This guide provides a detailed overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation protocols for novel 8-azaspiro[4.5]decane derivatives, offering researchers a comprehensive resource for developing next-generation 5-HT1A receptor modulators.

Section 1: Medicinal Chemistry and Synthetic Strategy

The general structure of these ligands consists of three key components: the 8-azaspiro[4.5]decane-7,9-dione head, a flexible alkyl linker of varying length, and a terminal aromatic moiety, typically an arylpiperazine. The synthetic approach is modular, allowing for systematic modification of each component to explore the chemical space and optimize pharmacological properties.

Core Synthetic Workflow

The most common synthetic route involves the nucleophilic substitution reaction between 8-azaspiro[4.5]decane-7,9-dione and a pre-functionalized alkyl chain containing a leaving group and the desired terminal aromatic group. A generalized workflow is presented below.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product A 8-Azaspiro[4.5]decane-7,9-dione C Nucleophilic Substitution Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) Heat A->C B X-(CH2)n-Terminal Group (e.g., 1-(4-halobutyl)-4-arylpiperazine) X = Halogen (Cl, Br) B->C D Target 8-Azaspiro[4.5]decane Derivative C->D Purification (e.g., Column Chromatography)

Caption: Generalized synthetic workflow for 8-azaspiro[4.5]decane derivatives.

Causality Behind Experimental Choices:

  • Base and Solvent: The choice of a non-nucleophilic base like potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) is critical. The base deprotonates the nitrogen of the spiro-dione, creating a potent nucleophile without competing in the substitution reaction. DMF effectively solvates the cation of the base, enhancing the nucleophilicity of the spiro-dione anion.

  • Purification: Column chromatography is almost always necessary to remove unreacted starting materials and by-products, ensuring the high purity required for accurate pharmacological testing.

A concrete example is the synthesis of Buspirone, which involves the reaction of 1-(2-pyrimidyl)-4-(4-aminobutyl)piperazine with 8-oxaspiro[4.5]decan-7,9-dione.[3]

Section 2: Structure-Activity Relationships (SAR)

Understanding the relationship between a compound's structure and its biological activity is the cornerstone of rational drug design.[4][5] For 8-azaspiro[4.5]decane derivatives, SAR studies have elucidated the roles of each molecular fragment in binding to the 5-HT1A receptor.

SAR cluster_mol Pharmacophore Model cluster_info Key SAR Insights spiro Spirocyclic Head (8-Azaspiro[4.5]decane-7,9-dione) linker Alkyl Linker (CH2)n spiro->linker spiro_info Bulky cycloimide moiety is crucial for interaction. Considered the 'anchor'. spiro->spiro_info terminal Terminal Aromatic Group (e.g., Arylpiperazine) linker->terminal linker_info Optimal length is typically n=2 to n=4. Shorter (n=1) or longer chains decrease affinity. linker->linker_info terminal_info Dictates affinity and selectivity. Modifications here can introduce 5-HT2A or D2 activity. terminal->terminal_info

Caption: Key pharmacophore elements and SAR insights for 5-HT1A receptor ligands.

Quantitative SAR Data

Systematic modifications have yielded compounds with varying affinities for 5-HT1A and selectivity over the related 5-HT2A receptor. The binding affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

Compound IDSpirocyclic MoietyLinker (n)Terminal Group5-HT1A Ki (nM)5-HT2A Ki (nM)Reference
Buspirone 8-azaspiro[4.5]decane-7,9-dione42-Pyrimidinylpiperazine~15>1000[3]
Compound 14 2-azaspiro[4.5]decane-1,3-dione22-Methoxyphenylpiperazine5.1High[6]
Compound 15 2-azaspiro[4.5]decane-1,3-dione23-Chlorophenylpiperazine2.7Moderate[6]
Compound 16 2-azaspiro[4.5]decane-1,3-dione24-Chlorophenylpiperazine4.3High[6]
MM199 8-azaspiro[4.5]decane-7,9-dione41,2,3,4-TetrahydroisoquinolineEquipotent to BuspironeNot Reported[7][8][9]

Field-Proven Insights:

  • The Linker is a Ruler: The length of the alkyl chain is a critical determinant of affinity. Studies show that a two- to four-carbon chain provides the optimal distance to bridge the spirocyclic anchor and the terminal aromatic group within the receptor's binding pocket.[6]

  • The Terminal Group Governs Selectivity: While the spiro-dione is essential for the initial interaction, the terminal arylpiperazine moiety is where selectivity is fine-tuned. For example, introducing a 2-methoxyphenylpiperazine (as seen in many modern ligands) often confers high 5-HT1A affinity.[6][10] However, modifications can also introduce affinity for other receptors like 5-HT2A or D2, leading to a polypharmacological profile.[1][6]

  • Beyond Arylpiperazines: Research has shown that other terminal groups, like 1,2,3,4-tetrahydroisoquinoline, can be substituted for the arylpiperazine without loss of 5-HT1A activity, indicating that the key feature is a basic nitrogen atom within a bulky terminal moiety.[7][8]

Section 3: In Vitro Pharmacological Evaluation Protocols

Once synthesized and purified, novel derivatives must be evaluated for their interaction with the 5-HT1A receptor. This involves determining their binding affinity (how strongly they bind) and their functional activity (whether they activate or block the receptor).

Protocol 3.1: Radioligand Binding Assay for 5-HT1A Receptor Affinity (Ki)

This protocol determines a compound's affinity for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.

  • Principle: The assay measures the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [3H]8-OH-DPAT, a potent 5-HT1A agonist) for binding to the 5-HT1A receptor in a membrane preparation from a tissue source rich in these receptors (e.g., rat hippocampus or cells expressing the recombinant human receptor).

  • Materials:

    • Tissue/Cell membrane preparation containing 5-HT1A receptors.

    • Radioligand: [3H]8-OH-DPAT.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: 10 µM Serotonin or 8-OH-DPAT.

    • Test compounds at various concentrations.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and liquid scintillation counter.

  • Step-by-Step Methodology:

    • Preparation: Thaw the membrane preparation on ice. Dilute to a final protein concentration of ~100-200 µ g/well in ice-cold assay buffer.

    • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 25 µL Assay Buffer.

      • Non-Specific Binding (NSB): 25 µL of 10 µM Serotonin.

      • Test Compound: 25 µL of the test compound at various concentrations (e.g., 10 pM to 10 µM).

    • Add 25 µL of [3H]8-OH-DPAT (final concentration ~0.5-1.0 nM, near its Kd value) to all wells.

    • Add 200 µL of the diluted membrane preparation to all wells to initiate the binding reaction.

    • Incubation: Incubate the plate at 25°C for 60 minutes. Causality: This time allows the binding reaction to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand. Causality: Rapid filtration and cold buffer are essential to prevent dissociation of the ligand-receptor complex.

    • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Total Binding (DPM) - NSB (DPM).

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) using non-linear regression.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3.2: Functional Assay - [35S]GTPγS Binding

This assay determines the functional activity of a compound (agonist, partial agonist, or antagonist) by measuring its ability to stimulate G-protein activation.

G cluster_pathway 5-HT1A Receptor Signaling Pathway Ligand 5-HT1A Agonist Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes (ATP to cAMP)

Caption: Canonical signaling pathway for the inhibitory 5-HT1A GPCR.

  • Principle: The 5-HT1A receptor is coupled to an inhibitory G-protein (Gi/o). Upon agonist binding, the Gα subunit exchanges GDP for GTP, leading to its activation. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds irreversibly upon G-protein activation. The amount of incorporated radioactivity is proportional to the level of receptor activation.

  • Methodology Outline:

    • Membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

    • Membranes are then incubated with the test compound (agonist), [35S]GTPγS, and assay buffer.

    • Agonist binding stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit.

    • The reaction is stopped, and membranes are filtered similarly to the binding assay.

    • The amount of bound [35S]GTPγS is quantified by scintillation counting.

  • Data Interpretation:

    • Agonists: Cause a concentration-dependent increase in [35S]GTPγS binding.

    • Antagonists: Cause no increase in binding on their own but will block the increase caused by a known agonist in a co-incubation experiment.

    • Partial Agonists: Cause an increase in binding but to a lesser maximal effect (Emax) than a full agonist.

Section 4: In Vivo Preclinical Assessment

Promising compounds with high affinity and desired functional activity in vitro must be tested in vivo to assess their therapeutic potential and behavioral effects. The development of CNS drugs faces the significant hurdle of crossing the blood-brain barrier (BBB), a protective layer that prevents most small molecules from entering the brain.[11][12] Therefore, in vivo testing is a critical validation step.

Protocol 4.1: Forced Swim Test (FST) in Rodents

The FST is a widely used behavioral model to screen for antidepressant-like activity.

  • Principle: The test is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility. A novel compound with antidepressant potential, such as the buspirone analogue MM199, would be expected to reduce immobility time.[9]

  • Step-by-Step Methodology:

    • Acclimation: House animals (mice or rats) in the testing room for at least 1 hour before the experiment.

    • Drug Administration: Administer the test compound, vehicle control, or positive control (e.g., a known antidepressant) via the desired route (e.g., intraperitoneal, IP) at a specific time before the test (e.g., 30-60 minutes).

    • Pre-Swim Session (Rats only): On day 1, place each rat in a glass cylinder (45 cm high, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm for 15 minutes. Causality: This session induces a baseline level of despair-like behavior.

    • Test Session (Day 2 for rats, Day 1 for mice): Place the animal back into the cylinder for a 5-6 minute session. The session is video-recorded.

    • Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the lack of all movement except for small motions necessary to keep the head above water.

    • Data Analysis: Compare the mean immobility time between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.

Section 5: Lead Optimization and Future Directions

The development of 8-azaspiro[4.5]decane derivatives is an ongoing process. While the scaffold is well-established, there is still room for optimization.

  • Improving BBB Penetration: A major challenge in CNS drug development is ensuring sufficient brain exposure.[11] Physicochemical properties like lipophilicity (LogP), polar surface area (PSA), and molecular weight must be carefully balanced to facilitate passage across the BBB.

  • Enhancing Selectivity: Off-target effects can lead to undesirable side effects. Fine-tuning the terminal aromatic group is a key strategy to minimize binding to other receptors like 5-HT2A, D2, or adrenergic receptors.

  • Exploring Functional Selectivity: Emerging research shows that ligands can preferentially activate certain downstream signaling pathways over others (biased agonism).[1] Future development could focus on designing biased 5-HT1A agonists that activate therapeutic pathways (e.g., those related to anxiolysis) while avoiding those that cause side effects.

By integrating rational design, robust synthetic chemistry, and a comprehensive suite of in vitro and in vivo pharmacological assays, researchers can continue to develop novel 8-azaspiro[4.5]decane derivatives as potentially safer and more effective treatments for CNS disorders.

References

  • Mokrosz, J. L., Dereń-Wesołek, A., Tatarczyńska, E., Duszyńska, B., Bojarski, A. J., Mokrosz, M. J., & Chojnacka-Wójcik, E. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125–1129. [Link]

  • ChEMBL. (n.d.). Document Report Card for CHEMBL1120400. European Bioinformatics Institute. Retrieved from [Link]

  • Obniska, J., Tatarczyńska, E., Nikiforuk, A., Charakchieva-Minol, S., & Duszyńska, B. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. Pharmacological Reports, 58(1), 107–114. [Link]

  • New Drug Approvals. (2021, March 7). Buspirone. [Link]

  • Dereń-Wesołek, A., Tatarczyńska, E., & Chojnacka-Wójcik, E. (1998). The Novel Buspirone Analogue, 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)[butyl]-8-azaspiro [4.5 ]decane-7,9-dione, With Anxiolytic-Like and Antidepressant-Like Effects in Rats. Journal of Psychopharmacology, 12(4), 380–384. [Link]

  • ACS Publications. (n.d.). Buspirone Analogs as Ligands of the 5-HT1A Receptor. 1. The Molecular Structure of Buspirone and Its Two Analogs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zajdel, P., et al. (2004). New imide 5-HT1A receptor ligands - modification of terminal fragment geometry. Bioorganic & Medicinal Chemistry, 12(5), 1125-1134. [Link]

  • Nelson, D. L. (1991). Structure-activity relationships at 5-HT1A receptors: binding profiles and intrinsic activity. Pharmacology, Biochemistry and Behavior, 40(4), 1041–1051. [Link]

  • Lattimer, N., et al. (2017). New 5-HT1A, 5HT2A and 5HT2C receptor ligands containing a picolinic nucleus. European Journal of Medicinal Chemistry, 137, 42-59. [Link]

  • Annelise, C., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(16), 3023-3035. [Link]

  • Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]

  • Agatonovic-Kustrin, S., & Kustrin, E. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 329. [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407. [Link]

  • Drug Target Review. (2025, July 21). The future of CNS drug development: signs of real progress. Retrieved from [Link]

  • Kurczab, R., et al. (2021). Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. Molecules, 26(15), 4586. [Link]

  • Vipergen. (n.d.). Alzheimer's & ALS Drug Development: Key Discoveries. Retrieved from [Link]

  • Di Micco, S., et al. (2024). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2326779. [Link]

  • ResearchGate. (2024, March 14). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Retrieved from [Link]

  • de Paula, H. M. C., et al. (2025, October 14). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. [Link]com/1420-3049/28/20/7058)

Sources

Troubleshooting & Optimization

Part 1: Core Diagnostic Logic for Spirocyclizations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spirocyclization Technical Support & Optimization Center . As a Senior Application Scientist, I frequently consult with researchers struggling to construct complex, three-dimensional spirocyclic scaffolds. Spirocyclization reactions are notoriously sensitive; they require a delicate balance of thermodynamic driving forces and kinetic control to overcome the inherent steric strain of forming a quaternary spirocenter.

When yields plummet, the issue rarely lies in a single reagent. Instead, it is usually a systemic failure—either intermediate decomposition, competitive intermolecular side reactions, or insurmountable activation barriers. This guide is designed to provide you with field-proven diagnostic logic, mechanistic causality, and self-validating protocols to rescue your yields.

Before altering your chemical inputs, you must identify the mechanistic bottleneck. Low yields typically manifest in two ways: low conversion (starting materials remain intact) or high conversion with poor selectivity (starting materials are consumed, but side-products dominate)[1].

Diagnostic Start Low Yield in Spirocyclization Check1 Are starting materials intact? Start->Check1 Path1 Purify Reagents & Dry Solvents Check1->Path1 No Check2 Is conversion low or side-products high? Check1->Check2 Yes Path2 Low Conversion: Increase Temp / Catalyst Check2->Path2 Low Conv. Path3 High Side-Products: Lower Temp / High Dilution Check2->Path3 Side-Products Check3 Is stereoselectivity poor? Path2->Check3 Path3->Check3 Path4 Screen Ligands / Lewis Acids Check3->Path4 Yes

Diagnostic logic workflow for troubleshooting low yields in spirocyclization reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: My one-pot dearomative spirocyclization of ynamides is yielding <20% product. How do I optimize the carbometalation/dearomatization sequence?

The Causality: Dearomative spirocyclizations of ynamides rely on a highly orchestrated sequence: a copper-catalyzed carbomagnesiation followed by a Lewis acid-mediated nucleophilic dearomatization[2]. Low yields here are almost always caused by steric hindrance during carbometalation or solvent-induced aggregation of the Grignard reagent[3]. If you use bulky secondary Grignard reagents (like iPrMgBr ) or aryl Grignards, the initial carbometalation either fails or prevents the subsequent dearomatization step[3]. Furthermore, standard carbomagnesiation solvents (THF, diethyl ether) unexpectedly suppress this specific reaction; Dichloromethane (DCM) is required to stabilize the (Z) -vinyl metal intermediate[3].

Quantitative Optimization Data:

ParameterVariationEffect on YieldMechanistic Causality
Grignard Reagent Primary Alkyl (Me, Et, Bu, Hex)High (Up to 85%) Optimal steric profile allows efficient chemo- and stereoselective carbometalation[3].
Grignard Reagent Secondary Alkyl ( iPrMgBr )Reduced (<40%) Steric bulk inhibits the approach of the Grignard reagent to the ynamide[3].
Grignard Reagent Aryl Grignards0% (Carbometalation only) Fails to undergo the subsequent nucleophilic dearomatization event.
Solvent DCMOptimal Uniquely stabilizes the reactive intermediates prior to Lewis acid addition[3].
Solvent THF, Diethyl Ether, TolueneDecreased Alters Grignard aggregation states, lowering the efficiency of the initial step[3].
Additives TMEDA, DMPUDecreased Metal scavengers disrupt the crucial Cu-Mg transmetalation dynamics[3][4].

Self-Validating Protocol: Dearomative Spirocyclization

  • Preparation: Under an inert Argon atmosphere, dissolve the ynamide (0.2 mmol) and a catalytic amount of CuBr⋅SMe2​ in anhydrous DCM.

  • Carbometalation: Cool the mixture to 0 °C. Add the primary alkyl Grignard reagent (e.g., HexMgBr ) dropwise.

  • Validation Check 1: Before proceeding, withdraw a 10 µL aliquot, quench with water, and analyze via LC-MS. The total disappearance of the ynamide mass confirms complete carbomagnesiation. Do not add the Lewis acid until this is confirmed.

  • Dearomatization: Once carbometalation is complete, lower the temperature to -78 °C and add the appropriate Lewis acid to trigger the regioselective nucleophilic attack[3].

  • Validation Check 2: Monitor via TLC. The formation of a single diastereomeric spot indicates successful stereocontrol. Quench with saturated NH4​Cl and purify via column chromatography[2].

Q2: I am attempting a Transition-Metal Catalyzed Spirocyclization Cascade, but I am observing massive decomposition and poor conversion. What is failing?

The Causality: In complex multi-component cascades (such as Ni-catalyzed carbonylative spirocyclizations or Pd-catalyzed aryne insertions), the active organometallic intermediates are highly sensitive to thermal degradation. For example, in Ni-catalyzed cascades, high temperatures (>80 °C) cause the critical arylacyl nickel(II) complex to decompose before cyclization can occur[5]. Conversely, if the temperature is too low, the activation energy for the migratory insertion step cannot be overcome. The solution is to lower the temperature to preserve intermediate stability, while simultaneously increasing catalyst loading to maintain the overall reaction rate [5].

Quantitative Optimization Data:

ParameterConditionYieldMechanistic Causality
Temperature High Temp (>80 °C)26% Thermal decomposition of the intermediate arylacyl nickel(II) complex[5].
Temperature 60 °C70% Preserves the stability of the active Ni(II) species while providing sufficient energy[5].
Catalyst Loading 12 mol% NiCl2​⋅diglyme
  • dtbpy

96% Higher catalyst turnover outcompetes background decomposition pathways[5].
Solvent (Pd-Cat) PhMe:MeCN (2:1)84% Fine-tunes the polarity for C-H activation and subsequent benzyne insertion[6].

Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition (C-X Bond) Pd0->OA CP Intramolecular Carbopalladation OA->CP CHA C-H Bond Activation CP->CHA MI Migratory Insertion (e.g., Aryne) CHA->MI RE Reductive Elimination (Spirocycle) MI->RE RE->Pd0 Regenerates Catalyst

Catalytic cycle for Pd-catalyzed spirocyclization via C-H activation and migratory insertion.

Self-Validating Protocol: Ni-Catalyzed Carbonylative Cascade

  • Setup: In a glovebox, charge a pressure tube with the tethered allyl amide substrate, alkyl bromide, NiCl2​⋅diglyme (12 mol%), and dtbpy ligand (12 mol%)[5].

  • Atmosphere: Add anhydrous solvent, introduce CO gas (or a CO surrogate), and seal the tube tightly.

  • Heating: Heat the reaction mixture strictly to 60 °C. Do not exceed this temperature to prevent Ni(II) complex degradation[5].

  • Validation Check: Monitor the reaction via GC-MS at 2-hour intervals. The presence of unreacted alkyl bromide alongside decomposition products indicates catalyst death (requiring rigorous oxygen/moisture exclusion), whereas the persistence of both starting materials suggests the temperature/pressure is too low.

  • Workup: Cool to room temperature, vent the CO gas carefully inside a fume hood, and purify via flash chromatography.

Q3: My acid-mediated Friedel-Crafts spirocyclization is giving poor yields and terrible diastereoselectivity. What are the key variables?

The Causality: Acid-mediated spirocyclizations (such as the strain-release-driven cyclization of azabicyclo[1.1.0]butanes) are highly dependent on the thermodynamic stability of the resulting carbocation intermediates and the solvating power of the medium[7]. Using standard solvents like CH2​Cl2​ often leads to sluggish kinetics and low yields. Switching to a slightly more polarizable halogenated solvent like CHCl3​ significantly stabilizes the transition state, improving yields dramatically[7]. Furthermore, these reactions are under thermodynamic control; ensuring sufficient Brønsted acid equivalents (e.g., HBF4​ ) is required, as the reaction is not catalytic in acid[7].

Self-Validating Protocol: Acid-Mediated Spirocyclization

  • Solvent Selection: Dissolve the substrate in anhydrous CHCl3​ (avoid CH2​Cl2​ to prevent yield drops)[7].

  • Acid Addition: Cool the mixture to 0 °C and add a stoichiometric excess of HBF4​ (the reaction requires full protonation to drive the strain-release mechanism)[7].

  • Validation Check: Take an NMR aliquot after 2 hours. If a mixture of cis and trans isomers is observed, the reaction has not reached thermodynamic equilibrium. Extend the reaction time or slightly elevate the temperature to allow isomerization to the thermodynamically favored diastereomer[8].

  • Quench: Neutralize carefully with saturated NaHCO3​ to prevent reverse ring-opening, extract with organic solvent, and concentrate.

References

  • Chemical Science. "Dearomative spirocyclization of ynamides." RSC Publishing. Available at: [Link]

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. PMC. Available at: [Link]

  • Dearomative Spirocyclization of Ynamides. ChemRxiv. Available at: [Link]

  • Cis-Selective Double Spirocyclization via Dearomatization and Isomerization under Thermodynamic Control. ACS Publications. Available at: [Link]

  • Strain‐Release‐Driven Friedel–Crafts Spirocyclization of Azabicyclo[1.1.0]butanes. PMC. Available at: [Link]

  • Pd-Catalyzed Spirocyclization via C–H Activation and Benzyne Insertion. Organic Letters. Available at: [Link]

  • Ni-Catalyzed Carbonylative Four-Component Spirocyclization Cascade of BCB-Tethered Allyl Amides and Esters. ACS Publications. Available at:[Link]

Sources

Purification techniques for complex mixtures of spirocyclic isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for Complex Spirocyclic Isomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals struggling with the isolation of spirocyclic compounds. Spirocycles are highly prized for their rigid, three-dimensional "escape from flatland" architectures. However, their synthesis inevitably generates complex mixtures of diastereomers and enantiomers. Because these isomers share nearly identical physicochemical properties, standard flash chromatography often fails.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you isolate pure spirocyclic enantiomers (>99% ee) using a two-dimensional orthogonal approach: Achiral Preparative HPLC followed by Chiral Supercritical Fluid Chromatography (SFC).

The Orthogonal Purification Workflow

To successfully resolve a four-isomer spirocyclic mixture (two pairs of enantiomers), you must decouple the separation of diastereomers from the separation of enantiomers. Attempting to resolve all four isomers on a single chiral column usually results in peak overlap.

SpirocyclePurification Crude Crude Spirocyclic Mixture (Diastereomers + Enantiomers) Achiral Step 1: Achiral Prep-HPLC (Silica/C18 Phase) Crude->Achiral Orthogonal Separation DiaA Diastereomer Pair A (Racemate) Achiral->DiaA Peak 1 DiaB Diastereomer Pair B (Racemate) Achiral->DiaB Peak 2 SFC_A Step 2A: Chiral SFC (Polysaccharide CSP) DiaA->SFC_A SFC_B Step 2B: Chiral SFC (Polysaccharide CSP) DiaB->SFC_B E_A1 Enantiomer A1 (>99% ee) SFC_A->E_A1 E_A2 Enantiomer A2 (>99% ee) SFC_A->E_A2 E_B1 Enantiomer B1 (>99% ee) SFC_B->E_B1 E_B2 Enantiomer B2 (>99% ee) SFC_B->E_B2

Fig 1: Two-dimensional orthogonal workflow for the purification of complex spirocyclic mixtures.

Troubleshooting Guides & FAQs

Q1: Why am I seeing peak coalescence and severe tailing during the achiral normal-phase purification of my spirocyclic oxindoles? Causality: Spirocyclic compounds, particularly those containing basic nitrogen atoms (like spiro-piperidines or spiro-oxindoles), frequently undergo secondary electrostatic interactions with residual, unendcapped silanol groups on the silica stationary phase. This disrupts the primary partitioning mechanism, leading to peak tailing and coalescence. Solution: You must mask these silanol interactions. Switch to a base-deactivated silica column, or add a volatile non-nucleophilic basic modifier (e.g., 0.1% triethylamine or diethylamine) to your mobile phase. Alternatively, pivot to Reversed-Phase (RP) HPLC using a high-pH stable C18 column with an ammonium bicarbonate buffer (pH 9.0) to keep the spirocycle in its neutral state.

Q2: My spirocyclic diastereomers separate beautifully on an analytical HPLC scale, but they co-elute as a single broad band when I scale up to Preparative HPLC. How do I fix this? Causality: This is a classic case of "viscous fingering" caused by solvent mismatch. If your crude spirocycle is dissolved in a solvent that is stronger (e.g., 100% DMSO or DMF) than the initial mobile phase conditions, the sample plug will drag the analytes down the column before they can properly partition onto the stationary phase. Solution: Always dissolve your sample in the mobile phase. If the spirocycle's solubility is too low, utilize a solid-load cartridge system or employ at-column dilution techniques. Ensure your injection volume does not exceed 5% of the column's void volume.

Q3: For the chiral resolution of spirocyclic enantiomers, why is Supercritical Fluid Chromatography (SFC) recommended over traditional Chiral HPLC? Causality: SFC utilizes supercritical carbon dioxide (scCO₂) as the primary mobile phase. scCO₂ possesses gas-like diffusivity and liquid-like density, resulting in drastically lower viscosity compared to HPLC solvents (like hexane/isopropanol). This allows for flow rates 3 to 5 times higher without exceeding system pressure limits. Furthermore, spirocyclic terpenoids and alkaloids often exhibit low polarity and high volatility, making them highly compatible with the scCO₂ environment ()[1]. SFC also minimizes solvent waste and enables rapid fraction recovery since the CO₂ evaporates upon depressurization ()[2].

Q4: I am screening Chiral Stationary Phases (CSPs) for a novel spirocycle. Which columns offer the highest probability of success? Causality: Chiral separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector via hydrogen bonding, π-π interactions, and steric hindrance. Immobilized polysaccharide-based CSPs provide the most versatile chiral recognition environments. Solution: Begin your screen with immobilized amylose and cellulose derivatives. Specifically, Chiralpak IA, IC, and IG columns historically demonstrate a >80% success rate for spirocyclic racemates ()[2].

Quantitative Data: Chiral Stationary Phase (CSP) Selectivity

To streamline your method development, refer to the following empirical data summarizing the performance of common CSPs for spirocyclic compounds.

Chiral Stationary Phase (CSP)Chiral Selector PolymerTypical SFC ModifiersAvg. Selectivity (α) for SpirocyclesBest Suited For
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)MeOH, EtOH, IPA (5-40%)1.5 - 2.8Spiro-oxindoles, bulky aromatic spirocycles
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)MeOH, EtOH + 0.1% DEA1.4 - 3.5Spiro-piperidines, halogenated spirocycles
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)MeOH, EtOH, IPA1.6 - 3.0Spirocyclic terpenoids, flavor compounds
Whelk-O1 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthreneMeOH, MeCN1.2 - 2.0Spirocycles with strong π-π donor/acceptor sites

Table 1: Performance metrics of commercially available CSPs for the enantiomeric resolution of spirocyclic mixtures under SFC conditions.

Step-by-Step Methodology: Two-Dimensional Purification Protocol

This self-validating protocol ensures the complete resolution of a four-isomer spirocyclic mixture into its >99% ee constituent enantiomers.

Phase 1: Achiral Diastereomer Resolution (Prep-HPLC)

  • Sample Preparation: Dissolve the crude spirocyclic mixture (e.g., 500 mg) in 5 mL of the initial mobile phase (e.g., 10% Acetonitrile in Water). Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Selection: Equip the Prep-HPLC with a C18 bonded silica column (e.g., 250 x 21.2 mm, 5 µm).

  • Method Execution: Run a shallow gradient from 10% to 60% Acetonitrile (with 0.1% Formic Acid) over 30 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at the compound's λ_max (e.g., 254 nm).

  • Fraction Collection: Collect the two distinct peaks corresponding to Diastereomer Pair A (Peak 1) and Diastereomer Pair B (Peak 2). Self-Validation Check: Re-inject a 10 µL aliquot of each fraction onto an analytical C18 column to confirm diastereomeric purity (>95% d.e.) before proceeding.

  • Concentration: Lyophilize or rotary evaporate the fractions to dryness.

Phase 2: Chiral Enantiomer Resolution (Prep-SFC) 6. SFC Screening: Re-dissolve Diastereomer Pair A in Methanol. Screen against Chiralpak IA and IC columns using an analytical SFC (scCO₂ with 20% Methanol modifier) to identify the column yielding a resolution (Rs) > 1.5 ()[3]. 7. Scale-Up: Transfer the optimized method to a Preparative SFC system equipped with the winning CSP (e.g., 250 x 21 mm, 5 µm). 8. Isocratic Elution: Elute using scCO₂ and the optimized co-solvent percentage (e.g., 80:20 CO₂:MeOH) at a flow rate of 70 mL/min. The backpressure regulator (BPR) should be set to 120 bar, and column temperature at 35 °C. 9. Fraction Recovery: Utilize a cyclone separator to collect Enantiomer A1 and Enantiomer A2. The CO₂ will vent off, leaving the pure compounds dissolved in a small volume of Methanol. 10. Final Verification: Analyze the final fractions via Chiral Analytical SFC. Self-Validation Check: Ensure the enantiomeric excess (ee) is >99%. Perform optical rotation measurements to assign (+)/(-) designations. Repeat Phase 2 for Diastereomer Pair B.

References

  • Maison, W., et al. "Enantioselective high performance liquid chromatography and supercritical fluid chromatography separation of spirocyclic terpenoid flavor compounds." Journal of Chromatography A, 2014. URL:[Link]

  • "Strategies for chiral separation: from racemate to enantiomer." Chemical Science, Royal Society of Chemistry, 2023. URL:[Link]

  • "Three Pairs of New Spirocyclic Alkaloid Enantiomers From the Marine-Derived Fungus Eurotium sp. SCSIO F452." Frontiers in Chemistry, 2019. URL:[Link]

Sources

Troubleshooting catalyst deactivation in spiro-compound synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spiro-Compound Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in the assembly of complex three-dimensional spirocyclic scaffolds: catalyst deactivation .

Spiro-compounds—characterized by two rings sharing a single quaternary center—are highly coveted in drug discovery due to their structural rigidity and unique spatial geometry. However, forming these sterically congested centers via transition metal catalysis or organocatalysis frequently pushes catalytic cycles to their kinetic limits, exposing them to off-cycle degradation pathways.

This guide provides mechanistic insights, diagnostic logic, and self-validating experimental protocols to help you troubleshoot and resolve catalyst deactivation in your workflows.

Diagnostic Logic: Isolating the Deactivation Pathway

Before altering reaction parameters, you must systematically isolate the root cause of the stalled reaction. The workflow below outlines the logical progression for diagnosing catalyst failure versus substrate-level issues.

G Start Reaction Stalls / Low Yield CheckKinetics Perform Kinetic Profiling (Same-Excess Experiment) Start->CheckKinetics IsDeactivation Is Catalyst Deactivating? CheckKinetics->IsDeactivation IdentifyType Identify Deactivation Mode IsDeactivation->IdentifyType Yes NoDeact Check Substrate/Reagents (Product Inhibition) IsDeactivation->NoDeact No Black Metal Aggregation (e.g., Pd Black) IdentifyType->Black OffCycle Off-Cycle Speciation (e.g., Dimerization) IdentifyType->OffCycle Mutual Mutual Deactivation (Dual Catalysis) IdentifyType->Mutual

Diagnostic workflow for identifying catalyst deactivation in spiro-annulation.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My palladium-catalyzed spirocyclization stalls at 40% conversion, and I observe a black precipitate. What is the mechanistic cause, and how do I prevent it?

A1: The black precipitate is "Palladium Black," which results from the irreversible aggregation of the active metal center. In the synthesis of spiro-heterocycles via1, the active low-valent Pd(0) species must be rapidly intercepted by the substrate[1]. If the rate of oxidative addition or intramolecular carbopalladation is slower than the thermal degradation pathway, the unligated Pd(0) intermediates agglomerate into inactive clusters. Causality & Solution: To prevent this, you must favor the on-cycle kinetics. Employ sterically demanding, electron-rich biarylphosphine ligands (e.g., BrettPhos or XPhos) to stabilize the monomeric Pd(0) state and accelerate oxidative addition. Additionally, use syringe pump addition for your base or reductant to maintain a low steady-state concentration of off-cycle intermediates.

Q2: I am using a dual catalytic system (Gold(I) + chiral secondary amine) for the asymmetric synthesis of spiropyrazolones, but the reaction is completely dead. Why?

A2: You are experiencing mutual catalyst deactivation . Cationic gold(I) complexes have a strong carbophilic and Lewis acidic nature. When combined with Lewis basic organocatalysts (like primary or secondary amines), the amine strongly coordinates to the gold center, forming a stable, unreactive dead-end complex that halts both catalytic cycles[2]. Causality & Solution: You must utilize an orthogonal activation strategy. Switch your Lewis acid from Gold(I) to 3[3]. Silver salts provide the necessary electrophilic alkyne activation for the 5-exo-dig-cyclization but are significantly less prone to deactivation by Lewis basic organocatalysts, allowing both cycles to operate concurrently without deteriorating reaction rates[4].

Q3: My Nickel-catalyzed cross-coupling for spiro-precursors shows rapid initial turnover but dies within minutes. What is the off-cycle mechanism?

A3: For monoligated Ni(0) complexes bound by bulky phosphines (e.g., CyJohnPhos), the absence of a trapping substrate leads to irreversible off-cycle speciation. Mechanistically, the catalyst undergoes dimerization to a Ni(0)/Ni(0) complex, followed by5, yielding an inactive phosphido-bridged Ni(0)/Ni(II) dimer[5]. Causality & Solution: Monomeric Ni(0) must be intercepted immediately following product-forming reductive elimination. Ensure the electrophile is present in sufficient excess, or introduce a reversible π-accepting additive (like a sacrificial olefin) to trap the monomeric Ni(0) species and prevent dimerization[5].

Mechanism Active Active Catalyst (e.g., Pd(0)L_n or Au(I)) Spiro Spirocyclic Product Active->Spiro Productive Cycle Deact1 Ligand C-P Cleavage (Irreversible) Active->Deact1 Low Substrate Conc. Deact2 Amine Coordination (Mutual Deactivation) Active->Deact2 Dual Catalysis (Au + Amine) AgAlt Silver (AgI) Alternative (Resists Amine Binding) Deact2->AgAlt Optimization Strategy AgAlt->Spiro Restored Activity

Mechanistic pathways of productive spirocyclization vs. off-cycle catalyst deactivation.

Quantitative Benchmarking of Deactivation Mitigation

To systematically evaluate the success of your troubleshooting, you must benchmark the Turnover Number (TON) and overall yield before and after implementing mitigation strategies. The table below summarizes expected quantitative improvements based on field-validated data.

Catalytic SystemTarget Spiro-CompoundPrimary Deactivation MechanismMitigation StrategyYield ImprovementTON Multiplier
Au(I) + Chiral Amine SpiropyrazoloneMutual Deactivation (Amine binding)Switch to Ag(I) + Squaramide<10% → 92%>10x
Pd(OAc)₂ / PPh₃ SpirocyclohexadienoneMetal Aggregation (Pd Black)Switch to Biarylphosphine (XPhos)47% → 85%~2.5x
(CyJohnPhos)Ni(0) Spiro-precursorLigand C–P CleavageOlefin Additive / Substrate Dosing15% → 88%~5.0x

Self-Validating Experimental Protocol: "Same-Excess" Kinetic Profiling

To definitively prove whether a reaction is stalling due to catalyst deactivation or simple substrate depletion/product inhibition, a 6 is the gold standard[6]. This protocol is a self-validating system: by perfectly matching the substrate and product concentrations of a mid-point reaction, any deviation in the kinetic profile isolates the variable of catalyst health.

Step-by-Step Methodology:

  • Setup Reaction A (Standard Baseline): In a Schlenk flask under an inert atmosphere, combine the spiro-annulation substrates (e.g., 1.0 mmol of enyne, 1.2 mmol of nucleophile), your chosen catalyst (5 mol%), and the optimal solvent. Initiate the reaction and monitor until it reaches exactly 50% conversion.

  • Setup Reaction B (Same-Excess Simulation): In a separate flask, set up a reaction simulating the exact chemical environment of Reaction A at its 50% conversion mark.

    • Add 0.5 mmol of enyne and 0.7 mmol of nucleophile.

    • Add 0.5 mmol of the purified spiro-product (to account for potential product inhibition).

    • Crucial Step: Add the same 5 mol% catalyst loading (relative to the original 1.0 mmol scale, meaning you are adding fresh catalyst to a half-depleted substrate pool).

  • Kinetic Sampling: Initiate Reaction B. Extract 20 µL aliquots from both Reaction A (continuing past 50%) and Reaction B at highly controlled intervals (e.g., 5, 10, 15, 30, 60 minutes).

  • Quench & Analyze: Quench the aliquots immediately in cold solvent and analyze via HPLC or GC-FID to determine the exact concentration of the product over time.

  • Data Overlay & Causality Determination: Plot [Product] vs. Time. Shift the time axis of Reaction B so its starting point perfectly overlays the 50% conversion timestamp of Reaction A.

    • Scenario 1 (Curves Overlay Perfectly): The catalyst is perfectly healthy. The reaction is slowing down purely due to standard kinetic concentration dependence.

    • Scenario 2 (Reaction B outpaces Reaction A): Catalyst deactivation is definitively occurring in Reaction A. The fresh catalyst in Reaction B is turning over faster than the aged, degrading catalyst in Reaction A. Proceed to the diagnostic logic tree above.

References

  • National Institutes of Health (NIH). "Asymmetric Synthesis of Spiropyrazolones by Sequential Organo- and Silver Catalysis." NIH. [Link]

  • University of California, Los Angeles (UCLA). "Catalyst Deactivation of a Monoligated CyJohnPhos-Bound Nickel(0) Complex." UCLA. [Link]

  • American Chemical Society (ACS). "Improving Alkyl–Alkyl Cross-Coupling Catalysis with Early Transition Metals through Mechanistic Understanding and Metal Tuning." ACS.[Link]

  • Shaanxi Normal University (SNNU). "Enantioselective merged gold/organocatalysis." SNNU.[Link]

  • National Institutes of Health (NIH). "Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study." PMC. [Link]

  • Royal Society of Chemistry (RSC). "Combining silver- and organocatalysis: an enantioselective sequential catalytic approach towards pyrano-annulated pyrazoles." RSC.[Link]

Sources

Optimizing reaction conditions for the synthesis of spiro-1,3-indandiones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spiro-1,3-indandione synthesis. Spirocycles—particularly those fused to a 1,3-indandione core—are privileged scaffolds in drug discovery due to their rigid 3D conformation and diverse biological activities. However, constructing the quaternary spiro carbon alongside multiple contiguous stereocenters presents significant synthetic challenges.

This guide provides self-validating standard operating procedures (SOPs), mechanistic troubleshooting FAQs, and empirical optimization data to help you achieve high yields, excellent enantiomeric excess (ee), and precise diastereomeric ratios (dr) in your cascade reactions.

Standard Operating Procedure (SOP): Organocatalytic Cascade Synthesis

To ensure a robust and self-validating experimental setup, always synthesize a racemic standard first using an achiral base (e.g., 10 mol% DABCO)[1]. This critical control step confirms baseline substrate reactivity and validates your chiral HPLC separation conditions before you introduce expensive chiral catalysts.

Step-by-Step Methodology: Asymmetric Michael/Aldol Annulation

This protocol utilizes a bifunctional squaramide-tertiary amine catalyst to drive a highly enantio- and diastereoselective cascade[2].

  • Reaction Setup: Flame-dry a Schlenk flask and backfill with an inert gas (Argon/N2). While some cascade reactions tolerate ambient air, inert conditions prevent atmospheric moisture from competing with the hydrogen-bond-donating catalyst[3].

  • Substrate Dissolution: Dissolve 2-arylidene-1,3-indanedione (1.0 equiv) in an anhydrous, aprotic solvent (e.g., CH₂Cl₂ or Toluene) to achieve a 0.1 M concentration.

  • Catalyst Addition: Add the chiral squaramide-tertiary amine organocatalyst (5–10 mol%)[2].

  • Thermal Equilibration: Cool the reaction mixture to -20 °C. Lowering the temperature reduces the entropic penalty and rigidifies the transition state, which is an absolute requirement for high enantioselectivity[3].

  • Nucleophile Addition: Slowly add the nucleophile (e.g., γ-nitro ketone or 4-mercapto-2-butenoate, 1.2 equiv) dropwise to avoid localized exothermic spikes that could degrade stereocontrol.

  • Reaction Monitoring: Monitor the progress via Thin Layer Chromatography (TLC). The highly conjugated 2-arylidene-1,3-indanedione will distinctively shift or disappear as the spiro-quaternary center forms[3].

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography[3].

Workflow A 1. Substrate Preparation 2-Arylidene-1,3-indanedione B 2. Catalyst Addition Squaramide or DABCO (5-10 mol%) A->B C 3. Nucleophilic Attack Michael Addition B->C D 4. Intramolecular Annulation Aldol / Aza-Michael C->D E 5. Product Isolation Spiro-1,3-indandione Scaffold D->E

Fig 1. General organocatalytic cascade workflow for spiro-1,3-indandione synthesis.

Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling, resulting in consistently low yields?

A: Low yields typically stem from incomplete conversion or catalyst deactivation[3].

  • Causality: Sterically hindered ortho-substituted arylidene groups can drastically reduce the initial nucleophilic attack rate[1]. Furthermore, highly polar or coordinating solvents (like Et₂O) can trap the catalyst in off-cycle resting states. For instance, in DABCO-catalyzed aza-Michael/Michael reactions, switching from CH₂Cl₂ to Et₂O plummets the yield from 96% to 11%[1].

  • Solution: If TLC shows unreacted starting material, increase the reaction time or increase the catalyst loading to 20 mol%. Ensure your solvent is strictly aprotic and non-coordinating (e.g., CH₂Cl₂ or Toluene).

Q2: My yield is acceptable, but my enantiomeric excess (ee) and diastereomeric ratio (dr) are poor. How do I fix this?

A: Poor stereocontrol is almost always a symptom of transition-state structural failure.

  • Causality: Bifunctional catalysts (like squaramides or thioureas) rely on a precise, rigid hydrogen-bonding network to orient the 1,3-indandione carbonyls while the tertiary amine activates the incoming nucleophile[2]. If you use protic solvents (EtOH, MeOH) or wet solvents, the solvent molecules competitively hydrogen-bond with the catalyst, destroying the chiral pocket.

  • Solution: Switch to strictly anhydrous, non-polar aprotic solvents. Additionally, drop the reaction temperature to -20 °C to minimize thermal molecular motion and lock the transition state conformation[3].

Q3: I am attempting a chemodivergent synthesis, but I am getting a mixture of carbocyclic and heterocyclic spiro compounds. How do I control regioselectivity?

A: In switchable cyclizations (e.g., reacting 2-arylidene-1,3-diones with β-keto enamines), the choice of the terminal oxidant or Lewis acid dictates the mechanistic pathway[4].

  • Causality: Copper catalysts selectively activate the carbon nucleophile, driving a C–C bond formation. Conversely, iodine-based reagents activate the nitrogen, driving a C–N bond formation.

  • Solution: For exclusive C–C bond formation (yielding spirocyclopentenes), use 20 mol% Cu(OAc)₂ in MeCN at room temperature. For exclusive C–N bond formation (yielding spiropyrrolidines), switch to N-iodosuccinimide (NIS)[4].

Troubleshooting Start Issue Detected: Low Yield or Poor Selectivity Q1 Is conversion complete by TLC? Start->Q1 NoConv Increase Time/Temp or Check Catalyst Poisoning Q1->NoConv No YesConv Check ee/dr via Chiral HPLC Q1->YesConv Yes Q2 Is Selectivity (ee/dr) Low? YesConv->Q2 Protic Solvent Issue: Switch to Aprotic (CH2Cl2/Toluene) Q2->Protic Yes (H-bond disruption) Temp Thermal Issue: Lower Temp to -20°C Q2->Temp Yes (High entropy)

Fig 2. Troubleshooting decision tree for optimizing yield and stereoselectivity.

Optimization Data Summary

The following table summarizes the empirical effects of varying reaction conditions on the synthesis of spiro-1,3-indandiones, demonstrating the critical importance of solvent and catalyst selection.

Reaction TypeCatalyst (Loading)SolventTemp (°C)Time (h)Yield (%)Selectivity (ee / dr)
Aza-Michael/Michael[1]DABCO (5 mol%)CH₂Cl₂301296% Racemic / >20:1
Aza-Michael/Michael[1]DABCO (5 mol%)Et₂O301211% Racemic / N/A
Michael/Aldol Cascade[2]Squaramide (10 mol%)Toluene-202497% 86% ee / >20:1
Chemodivergent (C–C)[4]Cu(OAc)₂ (20 mol%)MeCNRT484% Regioselective
Chemodivergent (C–N)[4]NIS (1.0 equiv)MeCNRT488% Regioselective

References

  • Optimizing reaction conditions for the synthesis of spiro-1,3-indandiones.BenchChem.
  • Regioselective and Chemodivergent Synthesis of 1,3-Indandione-Fused Spirocyclopentenes and Spiropyrrolidines.The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing.PMC.
  • Organocatalytic synthesis of spirocyclohexane indane-1,3-diones via a chiral squaramide-catalyzed Michael/aldol cascade reaction of γ-nitro ketones and 2-arylideneindane-1,3-diones.ResearchGate.

Sources

Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Azaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex, three-dimensional spirocyclic scaffolds to explore novel chemical space, the azaspiro[4.5]decane system has become a highly valuable structural motif. However, the unique steric environment of this bicyclic system frequently causes standard synthetic transformations—such as the removal of a tert-butyloxycarbonyl (Boc) protecting group—to stall or fail.

This guide is designed for researchers and scientists who are experiencing incomplete conversions, unexpected side reactions, or product loss during the Boc deprotection of azaspiro[4.5]decane derivatives.

Diagnostic Workflow

Before altering your reaction conditions, use the logical framework below to identify the root cause of the incomplete deprotection.

BocTroubleshooting Start Incomplete Boc Deprotection in Azaspiro[4.5]decane CheckSol Is a white precipitate forming during reaction? Start->CheckSol SolYes Yes: Premature Salt Precipitation CheckSol->SolYes SolNo No: Severe Steric Hindrance CheckSol->SolNo FixSol Add Methanol to maintain homogeneity SolYes->FixSol CheckAcid Are there acid-sensitive groups? (e.g., esters) SolNo->CheckAcid Strong Protocol 1: 4M HCl in Dioxane/MeOH FixSol->Strong FixSteric Increase Temp (40°C) or Use Stronger Acid FixSteric->Strong AcidYes Yes CheckAcid->AcidYes AcidNo No CheckAcid->AcidNo Mild Protocol 2: Oxalyl Chloride / MeOH AcidYes->Mild AcidNo->FixSteric

Workflow for diagnosing and resolving incomplete Boc deprotection in spirocyclic amines.

Part 1: Root Cause Analysis (FAQs)

Q1: Why does the Boc deprotection of my azaspiro[4.5]decane stall at 50% conversion despite using standard 20% TFA/DCM? Mechanistic Rationale: The stalling is rarely a reagent depletion issue; it is a kinetic and thermodynamic barrier. The quaternary spiro carbon creates a highly hindered steric environment. The bulky tert-butyl group of the Boc protector and the rigid cyclohexane ring physically impede the approach of the solvated proton required to initiate the reaction[1]. Furthermore, the cleavage of the C-O bond to release the tert-butyl cation requires a specific transition state geometry that is energetically disfavored by the spirocyclic framework.

Q2: I observe a thick white precipitate forming in the reaction flask before the starting material is fully consumed. What is happening? Mechanistic Rationale: As the reaction progresses, the deprotected azaspiro[4.5]decane forms a trifluoroacetate (TFA) or hydrochloride (HCl) salt. Because spirocyclic amine salts are highly polar and often exhibit strong crystal lattice energies, they are profoundly insoluble in non-polar solvents like dichloromethane (DCM). This premature precipitation physically traps unreacted Boc-protected starting material inside the solid matrix, completely halting the reaction[2].

Q3: What side reactions should I watch out for if I simply increase the acid concentration and heat the reaction? Mechanistic Rationale: The deprotection mechanism relies on the generation of a reactive tert-butyl carbocation, which eventually loses a proton to form isobutylene gas[3]. Under prolonged heating in strong acid, this carbocation can act as a potent electrophile, alkylating electron-rich regions of your molecule (such as aromatic rings or heteroatoms)[2]. To prevent this, a cation scavenger like anisole or triisopropylsilane (TIPS) must be added to the reaction mixture to harmlessly trap the cation.

Part 2: Quantitative Condition Matrix

To guide your optimization, the following table summarizes the typical performance of various deprotection systems when applied to sterically hindered spirocyclic amines.

Deprotection SystemTemp (°C)Time to CompletionConversion (%)Mechanistic Outcome & Side Reactions
20% TFA in DCM25> 24 h40 - 60%Reaction stalls due to premature salt precipitation.
50% TFA in DCM404 - 6 h85 - 95%High conversion, but risk of t-butyl cation alkylation.
4M HCl in Dioxane/MeOH251 - 2 h> 99%Clean conversion; MeOH prevents salt precipitation.
Oxalyl Chloride / MeOH252 - 4 h> 95%Mild in situ HCl generation; preserves acid-sensitive groups.
Part 3: Self-Validating Experimental Protocols

The following protocols have been engineered to overcome the specific challenges of the azaspiro[4.5]decane system. Each protocol includes built-in validation checkpoints so you can verify the reaction's success in real-time.

Protocol 1: High-Concentration HCl in Dioxane/Methanol

Best for: Standard azaspiro[4.5]decane derivatives lacking highly acid-sensitive functional groups. Causality: HCl in dioxane provides a high effective molarity of protons without the steric bulk of the trifluoroacetate counterion[1]. The critical addition of methanol acts as a highly polar co-solvent, preventing the premature precipitation of the spirocyclic amine hydrochloride salt and ensuring the reaction remains homogeneous.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected azaspiro[4.5]decane (1.0 mmol) in anhydrous Methanol (2.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition: Add Anisole (2.0 mmol, 2 equivalents) to the solution to act as a tert-butyl cation scavenger.

  • Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add 4M HCl in 1,4-dioxane (10.0 mmol, 10 equivalents) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir vigorously.

  • Validation Checkpoint 1 (Gas Evolution): Within 5–10 minutes of warming to room temperature, you must observe effervescence (bubbling). This is the release of CO₂ and isobutylene gas[3]. If no bubbling occurs, the steric hindrance is preventing protonation; gently warm the flask to 40 °C.

  • Validation Checkpoint 2 (Homogeneity): Inspect the solution at the 30-minute mark. The solution must remain completely clear. If a white suspension or turbidity appears, the amine salt is precipitating. Immediately add Methanol in 0.5 mL increments until the solution turns clear again.

  • Workup: Once TLC or LC-MS indicates complete consumption of the starting material (typically 1–2 hours), concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the pure azaspiro[4.5]decane hydrochloride salt.

Protocol 2: Mild Deprotection using Oxalyl Chloride in Methanol

Best for: Azaspiro[4.5]decane derivatives containing acid-labile moieties (e.g., esters, acetals, or sensitive protecting groups). Causality: Strong aqueous or concentrated organic acids can hydrolyze sensitive groups. Oxalyl chloride reacts rapidly with methanol to generate anhydrous HCl gas in situ at a controlled, steady rate[2]. This provides a mildly acidic environment that selectively cleaves the Boc carbamate without degrading the rest of the molecule[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected azaspiro[4.5]decane (1.0 mmol) in anhydrous Methanol (5.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add Oxalyl Chloride (3.0 mmol, 3 equivalents) dropwise to the solution at room temperature.

  • Validation Checkpoint 1 (Exotherm & Gas): Upon addition of oxalyl chloride, the reaction will mildly exotherm and evolve gas (CO, CO₂, and HCl). Ensure the flask is properly vented through a bubbler. The immediate generation of gas confirms the active formation of the anhydrous HCl reagent.

  • Reaction: Stir the reaction mixture at room temperature for 2 to 4 hours.

  • Validation Checkpoint 2 (TLC Monitoring): Because this is a mild method, monitor the reaction strictly via TLC every 45 minutes. The starting material spot should steadily fade without the appearance of lower-Rf degradation spots (which would indicate the breakdown of your acid-sensitive groups).

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches 8. Extract the free azaspiro[4.5]decane amine with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

References
  • Troubleshooting incomplete Boc deprotection. BenchChem.
  • Technical Support Center: Boc Cleavage from Sterically Hindered Amines. BenchChem.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Amine Protection and Deprotection. Master Organic Chemistry.

Sources

Managing side product formation in the synthesis of spiro[indole-pyridothiazine] analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of spiro[indole-pyridothiazine] analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this multicomponent reaction, manage the formation of side products, and optimize reaction outcomes. Our approach is grounded in mechanistic understanding and practical, field-tested experience to ensure scientific integrity and reproducibility.

Introduction

The synthesis of spiro[indole-pyridothiazine] analogs, a class of compounds with significant therapeutic potential, is a fascinating yet challenging endeavor.[1] These intricate molecular architectures are typically assembled through a one-pot, multicomponent reaction involving an isatin derivative, a primary amine, and 2-mercaptonicotinic acid, often under acidic catalysis and with ultrasound promotion.[1][2] While elegant in its convergence, this reaction can be prone to the formation of various side products, leading to purification challenges and reduced yields.

This guide provides a comprehensive troubleshooting framework in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide: Managing Side Product Formation

This section addresses common problems observed during the synthesis of spiro[indole-pyridothiazine] analogs, providing insights into their mechanistic origins and offering actionable solutions.

Problem 1: Formation of a Major Side Product with a Mass Corresponding to the Isatin-Amine Condensation Product (Iminium Ion Intermediate)

Question: My reaction mixture shows a significant amount of a colored impurity that is not the desired spiro-compound. Mass spectrometry analysis suggests it is a condensation product of my isatin and primary amine starting materials. What is happening and how can I fix this?

Answer:

Mechanistic Insight: The initial and crucial step in this multicomponent reaction is the acid-catalyzed condensation of the isatin with the primary amine to form an iminium ion intermediate. This intermediate is the electrophilic partner that subsequently reacts with 2-mercaptonicotinic acid. If this intermediate is stable and does not efficiently proceed to the next step, it can accumulate in the reaction mixture. This is particularly common with sterically hindered amines or electronically deactivated isatins.

Troubleshooting Strategies:

  • Enhance the Nucleophilicity of 2-Mercaptonicotinic Acid: The subsequent step involves the nucleophilic attack of the thiol group. The addition of a mild, non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in a substoichiometric amount can deprotonate the thiol, increasing its nucleophilicity and promoting the reaction with the iminium intermediate.

  • Optimize the Order of Addition: Instead of a one-pot approach, consider a two-step, one-pot procedure. First, allow the isatin and amine to react to form the iminium ion. Then, add the 2-mercaptonicotinic acid. This can sometimes improve the reaction kinetics.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the barrier for the subsequent steps. Monitor for potential degradation of starting materials or product.

  • Catalyst Choice: While a Brønsted acid is typically used, a Lewis acid catalyst could also be explored to activate the isatin carbonyl more effectively towards nucleophilic attack by the amine.[1]

Problem 2: Presence of an Impurity with a Mass Corresponding to a Dimer of 2-Mercaptonicotinic Acid

Question: I am observing a significant apolar impurity in my crude product. The mass spectrum indicates a disulfide-linked dimer of 2-mercaptonicotinic acid. What causes this and how can I prevent it?

Answer:

Mechanistic Insight: Thiols are susceptible to oxidation to form disulfides, especially in the presence of air (oxygen) and at elevated temperatures. This is an oxidative dimerization process that can compete with the desired nucleophilic addition to the iminium intermediate.

Troubleshooting Strategies:

  • Inert Atmosphere: The most effective way to prevent oxidation is to perform the reaction under an inert atmosphere, such as nitrogen or argon. This minimizes the presence of oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

  • Addition of a Reducing Agent: A small amount of a mild reducing agent, such as a trialkylphosphine (e.g., tributylphosphine), can be added to the reaction mixture to reduce any formed disulfide back to the thiol. However, this should be done cautiously as it can interfere with other reaction components.

  • Control of Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of oxidative side reactions. Optimize the reaction to proceed to completion in the shortest time possible at the lowest effective temperature.

Problem 3: Low Yield and Complex Mixture of Products, Including Unreacted Starting Materials

Question: My reaction is not going to completion, and I have a complex mixture of starting materials and multiple unidentified spots on my TLC. What are the likely causes and how can I improve the conversion?

Answer:

Mechanistic Insight: A complex reaction mixture with low conversion points to suboptimal reaction conditions that do not favor the desired reaction pathway. This could be due to insufficient activation of the starting materials, poor solubility, or competing decomposition pathways.

Troubleshooting Strategies:

  • Catalyst Screening and Loading: The choice and amount of acid catalyst are critical. A weak acid may not be sufficient to promote the initial condensation, while a very strong acid could lead to degradation. Screen different Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid) and Lewis acids. Also, optimize the catalyst loading.

  • Solvent Selection: The solubility of all three components is crucial for an efficient reaction. If you are using water as described in some procedures, ensure that your starting materials have some solubility or are effectively dispersed by ultrasonication.[1] If solubility is an issue, consider screening other polar solvents like ethanol, methanol, or acetonitrile.

  • Ultrasonication: As reported, ultrasound can significantly improve the reaction rate and yield by enhancing mass transfer and promoting the formation of the reactive intermediates.[1][2] If you are not already using it, incorporating an ultrasonic bath is highly recommended.

  • Purity of Starting Materials: Impurities in the isatin, amine, or 2-mercaptonicotinic acid can inhibit the reaction or lead to side products. Ensure the purity of your starting materials before use.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the reaction? Can other isomers form?

A1: The reaction is generally expected to be highly regioselective, with the thiol of 2-mercaptonicotinic acid attacking the iminium carbon and the pyridine nitrogen participating in the final cyclization. However, depending on the electronic properties of the substituents, alternative cyclization pathways could theoretically occur, though they are less favored. Careful structural characterization of the final product using 2D NMR techniques (like HMBC and NOESY) is essential to confirm the connectivity and stereochemistry.

Q2: How can I best purify the final spiro[indole-pyridothiazine] product?

A2: Purification of these spirocyclic compounds can be challenging due to their often-polar nature and potentially poor solubility.

  • Column Chromatography: This is the most common method. Use silica gel and a gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. The addition of a small amount of triethylamine to the eluent can be beneficial if your compound is basic.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can be a very effective purification method.

  • Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be employed.

Q3: What are the key analytical techniques for characterizing the spiro[indole-pyridothiazine] products and identifying impurities?

A3: A combination of spectroscopic techniques is crucial for unambiguous characterization:

  • ¹H and ¹³C NMR: These will confirm the presence of the key functional groups and the overall carbon skeleton. The spiro-carbon will have a characteristic chemical shift in the ¹³C NMR spectrum.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential to establish the connectivity between protons and carbons, confirming the spiro-linkage and the regiochemistry of the pyridothiazine ring.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry will provide the exact mass of the molecule, confirming its elemental composition.

  • FT-IR Spectroscopy: This will show the characteristic stretching frequencies for the amide carbonyl of the oxindole ring and other functional groups.

  • Single-Crystal X-ray Diffraction: If a suitable crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule.

Experimental Protocols & Data Presentation

General Procedure for the Synthesis of Spiro[indole-pyridothiazine] Analogs

This is a general protocol that should be optimized for each specific substrate combination.

  • To a solution of the isatin (1.0 mmol) and the primary amine (1.0 mmol) in the chosen solvent (e.g., water, ethanol), add the acid catalyst (e.g., ZSM-5-([MIM]+BF4−), 0.3 mol%).[1]

  • Add 2-mercaptonicotinic acid (1.0 mmol) to the mixture.

  • Place the reaction vessel in an ultrasonic bath and irradiate at the optimized temperature (e.g., 95 °C) for the required time.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the crude product by filtration if it precipitates, or by extraction with an appropriate organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Troubleshooting Summary
ProblemLikely CauseSuggested Solutions
Accumulation of Isatin-Amine CondensateSlow reaction of the iminium intermediate with the thiol.Add a mild base (e.g., DIPEA), optimize the order of addition, increase temperature.
Formation of Disulfide DimerOxidation of 2-mercaptonicotinic acid.Use an inert atmosphere, degas solvents, add a mild reducing agent.
Low Conversion & Complex MixtureSuboptimal reaction conditions, poor solubility, impurities.Screen catalysts and solvents, use ultrasonication, ensure starting material purity.

Visualizing Reaction Pathways

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanistic pathway for the formation of the spiro[indole-pyridothiazine] scaffold.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product Isatin Isatin Iminium Iminium Ion Isatin->Iminium + Amine - H₂O Amine Primary Amine Amine->Iminium Thiol 2-Mercaptonicotinic Acid Thioether Thioether Adduct Thiol->Thioether Iminium->Thioether + Thiol Spiro Spiro[indole-pyridothiazine] Thioether->Spiro Intramolecular Cyclization

Caption: Proposed reaction mechanism for spiro[indole-pyridothiazine] synthesis.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing and resolving low reaction yields.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Are starting materials pure? Start->Check_Purity Purify Purify starting materials Check_Purity->Purify No Check_Conditions Are reaction conditions (temp, time, catalyst) optimal? Check_Purity->Check_Conditions Yes Purify->Check_Purity Optimize_Conditions Systematically optimize conditions Check_Conditions->Optimize_Conditions No Check_Solubility Are all components soluble? Check_Conditions->Check_Solubility Yes Optimize_Conditions->Check_Conditions Change_Solvent Screen alternative solvents Check_Solubility->Change_Solvent No Use_Ultrasound Employ ultrasonication Check_Solubility->Use_Ultrasound Partially Success Improved Yield Check_Solubility->Success Yes Change_Solvent->Check_Solubility Use_Ultrasound->Success

Sources

Technical Support Center: Enhancing the Aqueous Solubility of 8-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals working with spirocyclic scaffolds. Here, we troubleshoot common physicochemical bottlenecks associated with 8-azaspiro[4.5]decane derivatives and provide field-proven, self-validating methodologies to rescue aqueous solubility.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: Why did the aqueous solubility of my lead compound decrease when I replaced a planar piperidine with an 8-azaspiro[4.5]decane scaffold? A1: While spirocyclic scaffolds are celebrated for increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) to improve drug-like properties 1, the 8-azaspiro[4.5]decane system specifically introduces a bulky, highly lipophilic cyclohexane ring. The thermodynamic penalty of solvating this hydrophobic bulk in an aqueous medium can easily outweigh the solubility benefits gained from crystal lattice disruption 2. Causality Check: If your compound's cLogP exceeds 3.5 after the scaffold hop, lipophilicity—not solid-state packing—is driving the insolubility.

Q2: How can I synthetically modify the 8-azaspiro[4.5]decane core to rescue solubility without losing its unique 3D vector? A2: To maintain the precise spatial vectors of the spirocycle while mitigating lipophilicity, bioisosteric replacement of the cyclohexane moiety with a more polar ring is highly effective. Utilizing a 1,4-dioxa-8-azaspiro[4.5]decane scaffold introduces two oxygen atoms capable of hydrogen bonding, dramatically lowering the logD while preserving the overall geometry. This specific modification has been successfully utilized in the development of σ1​ receptor radioligands to achieve low lipophilicity and high aqueous compatibility 3.

Q3: My 8-azaspiro[4.5]decane derivative is a free base oil. How do I improve its solubility and handling for in vitro assays? A3: The basic nitrogen in the 8-azaspiro[4.5]decane system (predicted pKa ~10.9) is an excellent handle for salt formation. Converting the free base into a hydrochloride (1:1) salt typically increases aqueous solubility by several orders of magnitude. This transforms a difficult-to-handle, poorly soluble oil into a crystalline solid suitable for formulation, enhancing its utility in pharmaceutical applications 4.

Part 2: Experimental Methodologies & Self-Validating Protocols

Protocol: Self-Validating Thermodynamic Solubility Assay for Spirocyclic Salts

Objective: To accurately determine the equilibrium solubility of 8-azaspiro[4.5]decane derivatives while validating the physical stability of the compound in solution.

Phase 1: Equilibration

  • Solid Dispensing: Weigh exactly 2.0 mg of the 8-azaspiro[4.5]decane derivative (e.g., HCl salt) into a 2 mL glass HPLC vial.

    • Causality: Using a glass vial prevents the non-specific binding of lipophilic spirocycles to plastic surfaces, which can artificially lower the measured concentration.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Incubation: Cap the vial and agitate on a thermomixer at 37 °C, 800 rpm for 24 hours.

    • Causality: A 24-hour incubation ensures the system reaches true thermodynamic equilibrium between the solid and solution phases, avoiding the overestimation typical of transient kinetic solubility assays.

Phase 2: Separation & Self-Validation 4. Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes to firmly pellet the undissolved solid. 5. pH Drift Check (Critical Validation): Extract 100 µL of the supernatant and measure the pH.

  • Causality: Basic spirocycles (pKa ~10.9) can consume buffer capacity upon dissolution. If the pH drifts by >0.1 units, the measured solubility does not reflect the target pH of 7.4, invalidating the run. The protocol must be repeated with a stronger buffer capacity.

Phase 3: Quantification 6. Dilution & Analysis: Dilute the validated supernatant 1:10 in the mobile phase and analyze via HPLC-UV/Vis against a standard curve prepared in a fully solubilizing solvent (e.g., DMSO).

Part 3: Quantitative Data Summary

Table 1: Comparative Physicochemical Properties of Spirocyclic Scaffolds

Scaffold TypeMolecular FormulaMolecular Weight ( g/mol )Predicted pKaRelative Lipophilicity Impact ( Δ cLogP)Typical Aqueous Solubility Profile
Piperidine (Planar Baseline)C₅H₁₁N85.15~11.2BaselineModerate to High
8-azaspiro[4.5]decane C₉H₁₇N139.24~10.9High (+1.5 to +2.0)Poor (as Free Base)
1,4-dioxa-8-azaspiro[4.5]decane C₇H₁₃NO₂143.18~10.9Low (+0.2 to +0.5)Moderate to High

Part 4: Troubleshooting Visualization

SolubilityWorkflow Start 8-azaspiro[4.5]decane Hit Poor Aqueous Solubility (<10 µg/mL) Analyze Analyze Physicochemical Properties (cLogP & Melting Point) Start->Analyze Path1 High Lipophilicity (cLogP > 3.5) Analyze->Path1 Hydrophobic Penalty Path2 High Lattice Energy (MP > 150°C) Analyze->Path2 Solid-State Penalty Action1 Synthesize Heteroatom Analog (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) Path1->Action1 Action2 Perform Salt Screen (e.g., HCl, Mesylate) Path2->Action2 Success Target Solubility Achieved (>100 µg/mL in PBS) Action1->Success Action2->Success

Decision tree for troubleshooting and enhancing the aqueous solubility of 8-azaspiro[4.5]decane hits.

References

  • BenchChem.Advantages of spirocyclic scaffolds over planar structures in drug discovery.
  • ACS Publications.Spirocyclic Scaffolds in Medicinal Chemistry.
  • ACS Publications.18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.
  • CymitQuimica.CAS 1123-30-4: 8-Azaspiro[4.5]decane, hydrochloride (1:1).

Sources

Validation & Comparative

Comparative analysis of spirocyclic scaffolds versus non-spirocyclic counterparts

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Spirocyclic Scaffolds vs. Non-Spirocyclic Counterparts in Drug Discovery

Executive Summary

In modern drug discovery, the over-reliance on traditional cross-coupling reactions has historically biased chemical libraries toward flat, sp2-hybridized aromatic structures[1]. While synthetically accessible, these planar molecules frequently suffer from poor physicochemical properties, leading to high attrition rates during clinical development. To navigate the complex, three-dimensional (3D) landscapes of biological targets, medicinal chemists are increasingly adopting spirocyclic scaffolds[2]. This guide provides an objective, data-driven comparative analysis of spirocyclic versus planar scaffolds, detailing the causality behind their divergent pharmacokinetic profiles and providing validated experimental workflows for their evaluation.

The "Escape from Flatland" Paradigm

The fundamental difference between planar and spirocyclic scaffolds lies in their topology. A planar molecule largely occupies a two-dimensional space, whereas a spirocycle—characterized by two rings sharing a single quaternary carbon atom—projects its constituent rings and substituents orthogonally into 3D space[2].

This architectural shift directly increases the molecule's fraction of sp3-hybridized carbons (Fsp3) . A higher Fsp3 value serves as a metric for molecular complexity and is statistically correlated with a higher probability of a compound successfully transitioning from discovery to clinical approval[3].

Causality in Physicochemical Improvements:
  • Aqueous Solubility: Flat aromatic rings tend to form highly stable, tightly packed crystal lattices driven by strong π−π stacking interactions. This high lattice energy requires significant solvation energy to disrupt, resulting in poor aqueous solubility[1]. Spirocycles inherently disrupt this planarity, lowering the melting point and drastically enhancing solubility[4].

  • Metabolic Stability: Highly lipophilic, flat molecules are highly susceptible to oxidative metabolism by promiscuous cytochrome P450 (CYP450) enzymes, which often feature planar heme active sites. The rigid, 3D steric bulk of spirocycles creates unfavorable recognition geometries for these enzymes, redirecting or reducing intrinsic clearance[4].

Causality_Spiro Spiro Spirocyclic Scaffold (High Fsp3) Crystal Disrupted Crystal Packing Spiro->Crystal CYP Reduced CYP450 Binding Spiro->CYP Planar Planar Aromatic (Low Fsp3) PiPi High Pi-Pi Stacking Planar->PiPi Solubility Enhanced Aqueous Solubility Crystal->Solubility Stability Improved Metabolic Stability CYP->Stability PoorSol Poor Solubility PiPi->PoorSol

Caption: Mechanistic impact of spirocyclic vs. planar scaffolds on physicochemical properties.

Quantitative Data Comparison: A Case Study in Tuberculosis

To objectively demonstrate these principles, we examine a comparative study of 8-nitrobenzothiazinones (BTZs) developed for Tuberculosis. The clinical candidate PBTZ169 utilizes a planar piperazine moiety, which suffers from notorious insolubility. By executing a bioisosteric replacement of the piperazine with a spirocyclic/bicyclic diamine (Compound 5), researchers disrupted the molecular planarity while maintaining target engagement[4].

Table 1: Comparative DMPK Data of PBTZ169 vs. Spirocyclic Analog

ParameterPBTZ169 (Planar Piperazine)Compound 5 (Spirocyclic Analog)Mechanistic Implication
Fsp3 LowHighIncreased 3D complexity and out-of-plane vectors.
Aqueous Solubility < 0.01 µg/mL> 14.0 µg/mL (>1000x increase)Disruption of planar π−π stacking lattice.
Intrinsic Clearance (HLM) High2-fold reductionReduced affinity for promiscuous CYP450 active sites.
Target Potency (MIC) ~16 nM32 nMMaintained target engagement with vastly improved DMPK.

Data synthesized from Zhang et al., ACS Med. Chem. Lett.[4].

Experimental Methodology: Self-Validating DMPK Profiling

To reliably quantify the advantages of spirocyclic scaffolds over their planar counterparts, drug development professionals must employ rigorous, self-validating assay systems. Below is the standardized protocol for evaluating kinetic solubility and metabolic stability.

Protocol A: High-Throughput Kinetic Solubility (LC-MS/MS)

Unlike nephelometry, which can yield false positives due to nano-suspensions, LC-MS/MS quantifies the absolute dissolved fraction.

  • Preparation: Prepare 10 mM DMSO stock solutions of the planar and spirocyclic compound pairs.

  • Incubation: Spike the stocks into 100 mM Phosphate-Buffered Saline (PBS, pH 7.4) to a final target concentration of 200 µM (Ensure final DMSO concentration is 2%). Incubate at 37°C for 24 hours with orbital shaking at 300 rpm.

  • Filtration: Filter the suspension through a 0.22 µm polycarbonate membrane plate to remove undissolved particulates.

  • Quantification: Dilute the filtrate and analyze via LC-MS/MS against a standard calibration curve.

  • Self-Validation: Include Diclofenac (High Solubility Control) and Amiodarone (Low Solubility Control) in every plate to validate the dynamic range of the assay.

Protocol B: In Vitro Microsomal Clearance (HLM/MLM)
  • Reaction Mixture: Combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Self-Validation: To ensure the metabolic competency of the microsome batch, run Verapamil (High Clearance Positive Control) and Atenolol (Low Clearance Negative Control) in parallel. If Verapamil is not rapidly depleted, the assay must be rejected.

DMPK_Workflow Start Compound Library (Planar vs Spirocyclic) Solubility Kinetic Aqueous Solubility (PBS pH 7.4, LC-MS/MS) Start->Solubility Microsomal Microsomal Stability (HLM/MLM, NADPH) Start->Microsomal Data Data Synthesis (Clearance & LogD) Solubility->Data Microsomal->Data Decision Lead Selection (High Fsp3, Low Cl) Data->Decision

Caption: Workflow for parallel DMPK profiling of spirocyclic and planar scaffolds.

Target Binding & Selectivity Dynamics

Beyond DMPK improvements, spirocycles profoundly impact pharmacodynamics. Planar molecules are often conformationally flexible or entirely flat, requiring significant structural adaptation to bind deep, 3D protein pockets. This adaptation incurs a high entropic penalty .

Conversely, the rigid, orthogonal orientation of the rings in a spirocycle allows the molecule to be "pre-organized" into a favorable binding conformation[2]. By matching the 3D topology of the target receptor, spirocycles not only reduce the entropic penalty of binding but also increase target selectivity, as the rigid structure physically cannot fit into the active sites of off-target proteins[5]. For example, substituting a morpholine ring with an azaspirocycle in MCHr1 antagonists drastically improved the selectivity window against the hERG ion channel[3].

Conclusion

The transition from planar, sp2-rich molecules to 3D spirocyclic scaffolds represents a critical evolution in rational drug design. While synthesizing spirocycles often demands more complex chemistry[5], the experimental data clearly demonstrates that the resulting improvements in aqueous solubility, metabolic stability, and target selectivity far outweigh the synthetic burden. By integrating spirocycles into early-stage lead optimization, drug development professionals can significantly de-risk their pipelines and improve the likelihood of clinical success.

References[2] BenchChem. "Advantages of Spirocyclic Scaffolds over Planar Structures in Drug Discovery." BenchChem Guides, 2025. URL: https://www.benchchem.com/guide/spirocyclic-scaffolds-drug-discovery[5] Hiesinger, K., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, ACS Publications, 2021. URL: https://doi.org/10.1021/acs.jmedchem.0c01786[4] Zhang, G., et al. "Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties." ACS Medicinal Chemistry Letters, 2019. URL: https://doi.org/10.1021/acsmedchemlett.8b00634[3] BLDpharm. "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." BLDpharm Insights, 2021. URL: https://www.bldpharm.com/blog/the-utilization-of-spirocyclic-scaffolds-in-medicinal-chemistry.html[1] Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. (Cited via PMC: Impact of Cross-Coupling Reactions). URL: https://pubmed.ncbi.nlm.nih.gov/19826004/

Sources

Validation of In Vitro Cytotoxicity of Novel Spirooxindole-Pyrrolidines: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward targeted therapies capable of overcoming chemoresistance, the spirooxindole-pyrrolidine scaffold has emerged as a privileged heterocyclic pharmacophore. Typically synthesized via the multicomponent [3+2] cycloaddition of azomethine ylides, these compounds possess a unique 3D architecture that allows them to interact with complex biological targets—most notably the p53-MDM2 interface[1][2].

This guide provides an authoritative, data-driven comparison of novel spirooxindole-pyrrolidines against standard chemotherapeutic agents. It is designed for researchers and application scientists who require rigorous, self-validating experimental workflows to benchmark new compounds.

Mechanistic Rationale: Targeting the p53-MDM2 Axis

The tumor suppressor protein p53 is frequently inactivated in human cancers, often due to overexpression of its negative regulator, MDM2. MDM2 binds to p53, promoting its ubiquitination and subsequent proteasomal degradation. Spirooxindole-pyrrolidines are rationally designed to mimic the key binding residues of p53, thereby competitively inhibiting the p53-MDM2 interaction. This stabilization of p53 reactivates the apoptotic cascade in malignant cells[2].

G MDM2 MDM2 (Ubiquitin Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination Proteasome Proteasomal Degradation p53->Proteasome Degradation Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Activation (Stabilized) Spiro Spirooxindole-Pyrrolidines Spiro->MDM2 Inhibits Interaction

p53-MDM2 inhibition by spirooxindole-pyrrolidines leading to apoptosis.

Comparative Efficacy: Novel Compounds vs. Standard Therapeutics

To objectively evaluate the clinical potential of spirooxindole-pyrrolidines, their in vitro cytotoxicity must be benchmarked against established standard-of-care drugs (e.g., 5-Fluorouracil, Staurosporine, Bleomycin). Recent literature demonstrates that specific functionalizations—such as halogenation or the engraftment of furan motifs—can push the IC50 of these compounds into the low micromolar or even nanomolar range[3][4].

Table 1: Quantitative IC50 Comparison Across Cancer Cell Lines
Compound Class / Specific DerivativeTarget Cell LineIC50 of Novel CompoundStandard Reference DrugIC50 of Reference DrugSource
Halogenated Spirooxindole (Cmpd 16) A549 (Lung)0.054 nM 5-Fluorouracil (5-FU)3.781 µM[3]
Furan-Engrafted Spirooxindole (Cmpd 6d) MCF-7 (Breast)4.3 µM Staurosporine17.8 µM[4]
Complex Dispirooxindolopyrrolidine (5i/5m) U-937 (Leukemia)< 16.2 µM Bleomycin16.2 µM[5]
Spirooxindole-Pyrazole Hybrid (Cmpd 8h) A2780 (Ovarian)10.3 µM DoxorubicinSynergistic Combination[2]

Data Synthesis: The halogenated spirooxindole (Compound 16) demonstrates a profound superiority over 5-FU, exhibiting nanomolar potency[3]. Similarly, furan-engrafted variants outperform broad-spectrum kinase inhibitors like Staurosporine by a factor of ~4 in breast cancer models[4].

Experimental Validation Workflows

A rigorous validation pipeline must move beyond simple cell death metrics to establish target specificity, safety windows, and mechanistic proof.

G Synthesis Compound Synthesis ([3+2] Cycloaddition) Screening Primary Screening (MTT Assay 24h/48h) Synthesis->Screening Selectivity Selectivity Profiling (Normal vs. Cancer Cells) Screening->Selectivity Mechanism Mechanistic Validation (Western Blot / Apoptosis) Selectivity->Mechanism Synergy Synergy Testing (Combination with Doxorubicin) Mechanism->Synergy

Step-by-step in vitro validation workflow for novel spirooxindole-pyrrolidines.

Protocol 1: High-Throughput Viability Screening (MTT) & Selectivity Profiling

Objective: Determine the IC50 and establish the Therapeutic Selectivity Index (SI).

  • Causality of Experimental Design: We measure viability at both 24h and 48h because spirooxindole-pyrrolidines with bulky substituents often exhibit delayed cellular internalization[6]. A single 24h endpoint risks false-negative classification of highly potent but slow-acting compounds. Furthermore, testing on healthy fibroblast lines (e.g., Wi-38 or NIH-3T3) is non-negotiable; high cytotoxicity is meaningless if it stems from non-specific membrane lysis[1][3].

  • Self-Validating System: The assay must include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Cisplatin) to benchmark assay sensitivity across plates[6].

Step-by-Step Methodology:

  • Seed cancer cells (e.g., A549) and normal fibroblasts (e.g., NIH-3T3) in 96-well plates at a density of 5×103 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Prepare serial dilutions of the spirooxindole-pyrrolidines (e.g., 0.1, 1, 10, 50, 100 µM) in complete media. Ensure DMSO concentration does not exceed 0.1%.

  • Treat cells for exactly 24h and 48h in parallel plates.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Read absorbance at 570 nm using a microplate reader.

  • Data Processing: Calculate IC50 using non-linear regression. Calculate the Selectivity Index (SI) = (IC50 Normal Cells) / (IC50 Cancer Cells). An SI > 3 indicates favorable targeted toxicity.

Protocol 2: Mechanistic Elucidation (Western Blotting for p53/MDM2)

Objective: Confirm that the observed cytotoxicity is driven by the p53-MDM2 axis.

  • Causality of Experimental Design: To prove the mechanism is p53-MDM2 inhibition, we must observe an accumulation of p53 (due to prevented degradation) and a concurrent modulation of MDM2.

  • Self-Validating System: Probing for a loading control (GAPDH or β-Actin) ensures that changes in p53/MDM2 bands are due to the drug's mechanism, not unequal protein loading or general cell death[2].

Step-by-Step Methodology:

  • Treat A549 cells (wild-type p53) with the spirooxindole compound at 0.5×, 1×, and 2× its calculated IC50 for 24 hours.

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay to ensure exactly 30 µg of protein is loaded per well.

  • Resolve proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block with 5% non-fat milk for 1 hour, then probe with primary antibodies against p53, MDM2, and GAPDH overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Visualize using ECL substrate and quantify band densitometry relative to the GAPDH control.

Protocol 3: Synergistic Combinations (Isobologram Analysis)

Objective: Evaluate the potential of spirooxindoles to lower the required dosage of highly toxic standard drugs.

  • Causality of Experimental Design: Doxorubicin induces DNA damage, requiring functional p53 for a robust apoptotic response. By inhibiting MDM2 with spirooxindoles, we stabilize p53, thereby lowering the required dose of Doxorubicin and minimizing its notorious clinical cardiotoxicity[2].

Step-by-Step Methodology:

  • Determine the individual IC50 values of the spirooxindole and Doxorubicin.

  • Treat cells with a combination matrix of both drugs at fixed ratios (e.g., 1:1, 1:2, 2:1 of their respective IC50s).

  • Perform the MTT assay as described in Protocol 1.

  • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

References

  • Title: New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent Source: RSC Publishing URL
  • Title: Multicomponent Domino Synthesis, Anticancer Activity and Molecular Modeling Simulation of Complex Dispirooxindolopyrrolidines Source: MDPI URL
  • Title: Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach Source: RSC Publishing URL
  • Title: Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent Source: ACS Publications URL
  • Title: Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells Source: PMC URL

Sources

Comparative docking analysis of spiro derivatives in anticancer drug design

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide for researchers, computational chemists, and oncology drug development professionals evaluating the efficacy of spiro-fused heterocyclic scaffolds.

Introduction: The Structural Rationale of Spiro Scaffolds in Oncology

In the quest for novel anticancer agents, overcoming the limitations of planar, promiscuous molecules—which often lead to off-target toxicity—is a primary objective for medicinal chemists.1 have emerged as a superior alternative due to their unique, non-planar 3D architecture[1]. The spiro-carbon atom dictates a rigid, orthogonal geometry that allows for highly precise spatial orientation of functional groups.

As an application scientist, I emphasize that this structural rigidity is not just a chemical novelty; it is the fundamental causality behind their target selectivity. By mimicking complex biological alpha-helices and occupying deep hydrophobic pockets, spiro derivatives (particularly spirooxindoles) act as highly selective inhibitors against critical oncogenic targets such as MDM2, EGFR, and Plk4.

Comparative Target Analysis: Efficacy and Mechanism

The MDM2-p53 Axis: Restoring Tumor Suppression

The p53 protein is the "guardian of the genome," but its function is frequently neutralized in cancer cells via ubiquitination by the MDM2 protein. Disrupting the p53-MDM2 protein-protein interaction (PPI) requires a ligand capable of mimicking the three critical p53 residues (Phe19, Trp23, and Leu26) that insert into MDM2's deep hydrophobic cleft.

Recent computational and in vitro evaluations demonstrate that 2 are exceptionally suited for this task[2]. For example, novel spiro-isatin-thiazolidinone hybrids docked against MDM2 (PDB: 5LAV) yielded robust binding affinities of -10.16 kcal/mol, translating to potent IC50​ values of 6.67–8.37 µM in HCT116 cell lines[3].

MDM2Pathway Spiro Spirooxindole Derivative MDM2 MDM2 Protein (PDB: 5LAW) Spiro->MDM2 Binds Hydrophobic Cleft p53 p53 Tumor Suppressor Spiro->p53 Restores Function MDM2->p53 Ubiquitination Apoptosis Cancer Cell Apoptosis p53->Apoptosis Induces

Mechanism of p53 restoration via MDM2 inhibition by spirooxindole ligands.

EGFR Kinase Inhibition: Affinity vs. Bioavailability

Epidermal Growth Factor Receptor (EGFR) is a classic target for non-small cell lung cancer and breast cancer. In a comparative study of 4 docked against EGFR kinase (PDB: 6ZJ0), a critical pharmacological trade-off was observed[4].

  • Affinity: Spiro-fused quinoxalines exhibited a superior docking score (-12.1 kcal/mol) compared to benzoxazines (-8.8 kcal/mol).

  • Pharmacokinetics (ADMET): Despite lower affinity, benzoxazines demonstrated excellent oral absorption and blood-brain barrier (BBB) penetration, whereas quinoxalines failed to penetrate the BBB and showed poor gastrointestinal absorption. This highlights why docking scores must always be contextualized with ADMET profiling.

Plk4 Kinase: Targeting Centrosome Amplification

Polo-like kinase 4 (Plk4) regulates centriole duplication; its dysregulation leads to aneuploidy. 5 into the Plk4 ATPase binding site (PDB: 4JXF) has shown significant promise[5]. Compounds like "4b" achieved high LibDock scores (110.12) and demonstrated selective cytotoxicity against Caco2 and HCT116 cell lines while maintaining a high safety margin (>1000 µM) in normal fibroblast cells[6].

Quantitative Data Comparison

The following table synthesizes the in silico binding affinities and corresponding in vitro experimental data across different spiro classes and target proteins.

Compound ClassTarget ProteinPDB IDDocking ScoreIn Vitro IC50​ (µM)Key Cell LineRef.
Spiro-isatin-thiazolidinone MDM25LAV-10.16 kcal/mol6.67 – 8.37HCT116[3]
Spirooxindole (R=4-ClC6H4) MDM25LAZN/A ( KD​ =2.38 µM)4.57PC3[2]
Spiro-fused quinoxaline EGFR6ZJ0-12.10 kcal/molN/AN/A[4]
Spiro-fused benzoxazine EGFR6ZJ0-8.80 kcal/molN/AN/A[4]
Spirooxindole (Compound 9a) EGFR4HJO-10.72 kcal/mol6.47MCF7[7]
Spirooxindole (Compound 4b) Plk44JXF110.12 (LibDock)*68.00Caco2[5]

*Note: LibDock utilizes a proprietary scoring algorithm distinct from standard free energy (kcal/mol) calculations.

Self-Validating Experimental Protocol: Docking & MD Simulation

Static molecular docking often overestimates the binding affinity of highly rigid structures because it fails to account for solvent dynamics and induced-fit protein flexibility. To ensure trustworthiness, the following self-validating computational workflow must be employed prior to in vitro synthesis.

Step 1: Target Protein Preparation & Cleft Analysis

  • Action: Import the target structure (e.g., PDB: 5LAW) into a preparation suite (e.g., Protein Preparation Wizard). Strip crystallographic waters beyond 5 Å of the active site, add polar hydrogens, and assign Gasteiger charges.

  • Causality: Raw PDB files lack hydrogen atoms and contain artifactual waters. Correcting the protonation states at physiological pH (7.4) is mandatory to accurately simulate the electrostatic environment of the binding pocket.

Step 2: Ligand Conformational Sampling

  • Action: Generate 3D conformations of the spiro derivatives and minimize their energy using the MMFF94 force field.

  • Causality: The spiro-carbon creates a rigid, orthogonal geometry. Forcing an energy minimization ensures the ligand starts in its global energy minimum, preventing artificial steric clashes during the docking run.

Step 3: Grid Generation & Stochastic Docking

  • Action: Define a grid box centered on the co-crystallized ligand (e.g., the p53 binding cleft in MDM2). Execute 50–100 stochastic runs using a genetic algorithm (e.g., AutoDock Vina or GOLD).

  • Causality: A single docking run is statistically insufficient. By clustering the resulting poses based on Root-Mean-Square Deviation (RMSD < 2.0 Å), we select the lowest energy pose from the most populated cluster, validating the thermodynamic consistency of the binding mode[1].

Step 4: Molecular Dynamics (MD) Validation (100 ns)

  • Action: Subject the best-docked complex to a 100 ns MD simulation (using GROMACS or Desmond) in an explicit solvent box with physiological ion concentrations.

  • Causality: This is the ultimate self-validation step. If the ligand's RMSD stabilizes within 2-3 Å over the 100 ns trajectory, the binding pose is considered physically viable. If the RMSD diverges, the static docking score is flagged as a false positive[3].

DockingWorkflow Start 1. Target & Ligand Preparation (pH 7.4) Grid 2. Active Site Grid Generation Start->Grid Docking 3. Stochastic Docking (AutoDock Vina) Grid->Docking Scoring 4. RMSD Clustering & Pose Scoring Docking->Scoring MD 5. 100ns MD Simulation (Self-Validation) Scoring->MD

Self-validating in silico docking and MD simulation workflow for spiro derivatives.

Conclusion

Spiro derivatives represent a paradigm shift in anticancer drug design. By leveraging their rigid 3D architecture, researchers can achieve highly specific PPI inhibition (like MDM2-p53) and kinase suppression (EGFR, Plk4). However, as demonstrated by the comparative data, raw docking scores must always be validated through rigorous MD simulations and ADMET profiling to ensure that high target affinity translates into viable, bioavailable lead compounds.

References

  • Benchchem.Comparative Docking Analysis of Spiro Derivatives in Anticancer Drug Design: An In Silico Perspective.
  • Sciety.
  • Zenodo.Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking.
  • ResearchGate.(PDF) Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking.
  • NIH.
  • ResearchGate.Design and Optimization of Spiro-Isatin-Thiazolidinone Hybrids with Promising Anticancer Activity.
  • ResearchGate.Synthesis of spirooxindoles promoted by the deep eutectic solvent, ZnCl2+urea via the pseudo four-component reaction: anticancer, antioxidant, and molecular docking studies.

Sources

Head-to-head comparison of different ionization techniques for spiro compound mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

As spirocyclic scaffolds—such as spirooxindoles, spiro-lactones, and azaspiracids—gain unprecedented traction in drug discovery and natural product chemistry, analytical scientists face a unique set of challenges. The inherent 3D complexity, rigid non-planar geometry, and highly variable lipophilicity of spiro compounds make their mass spectrometry (MS) ionization highly unpredictable.

As a Senior Application Scientist, I approach MS method development not as a trial-and-error exercise, but as a mechanistic deduction. The choice between Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), Atmospheric Pressure Photoionization (APPI), and Electron Impact/Chemical Ionization (EI/CI) dictates not just sensitivity, but the fundamental integrity of your quantitative data.

This guide objectively compares these ionization techniques, providing the mechanistic causality and self-validating experimental protocols required to optimize spiro compound analysis.

Mechanistic Evaluation of Ionization Techniques

Electrospray Ionization (ESI): The Standard for Polar Spiro Scaffolds

ESI is a soft, solution-phase ionization technique that relies on ion evaporation and charge residue mechanisms. It is the undisputed champion for polar spiro compounds containing basic heteroatoms, such as pentacyclic spirooxindole alkaloids[1] and marine azaspiracids[2].

  • The Causality: ESI efficiency is strictly governed by the analyte's solution-phase basicity (or acidity). When analyzing spirocyclic piperidines or oxindoles, the addition of 0.1% formic acid to the mobile phase forces the equilibrium toward the protonated state ( [M+H]+ ). Because the basic nitrogen is often sterically exposed on one face of the spiro junction, protonation is highly efficient, yielding intense signals with minimal fragmentation.

  • The Limitation: ESI is notoriously susceptible to matrix effects. The bulky 3D nature of spiro compounds often leads to co-elution with endogenous matrix lipids, causing severe ion suppression in the Taylor cone.

Atmospheric Pressure Chemical Ionization (APCI): Overcoming Steric and Polarity Hurdles

APCI is a gas-phase ionization method utilizing a heated nebulizer and a corona discharge needle. It is highly effective for intermediate-polarity compounds, such as neutral spiro-lactones and oxetane-containing indoles[3],[4].

  • The Causality: Unlike ESI, APCI does not require the spiro compound to be ionized in solution. Instead, the solvent is vaporized and ionized by the corona discharge, acting as a chemical ionization reagent gas. The charge is then transferred to the spiro analyte in the gas phase via proton transfer. This makes APCI ideal for spiro scaffolds that lack strongly basic/acidic sites but possess sufficient proton affinity, bypassing the liquid-phase ion suppression that plagues ESI.

Atmospheric Pressure Photoionization (APPI): The Non-Polar Specialist

APPI utilizes a Krypton lamp emitting 10.0 eV or 10.6 eV photons to ionize molecules. It is the premier choice for highly non-polar, conjugated spiro-hydrocarbons or complex environmental spiro-mixtures[5].

  • The Causality: APPI directly ionizes analytes whose ionization potential (IP) is below the photon energy, completely decoupling ionization from acid-base chemistry. For spiro compounds with high lipophilicity and no protonable sites, adding a dopant like toluene (IP = 8.82 eV) creates a highly efficient charge-exchange cascade. Toluene absorbs the photon, forms a radical cation, and transfers the charge to the spiro analyte, yielding robust M+∙ or [M+H]+ ions with near-zero matrix suppression.

Electron Impact (EI) vs. Chemical Ionization (CI): Vacuum Techniques

For volatile, thermally stable low-molecular-weight spiro compounds, GC-MS is employed.

  • The Causality: EI (70 eV) is a "hard" ionization technique that shatters the spiro scaffold, providing highly reproducible fragmentation patterns essential for structural elucidation and isomer differentiation[6]. However, EI often obliterates the molecular ion. To preserve the intact spiro mass for accurate sum formula calculation, positive Chemical Ionization (CI) using reagent gases (e.g., methane or ammonia) is utilized as a soft, vacuum-phase alternative[7].

Quantitative Data & Performance Comparison

The following table synthesizes the operational parameters and performance metrics of each technique when applied to spirocyclic scaffolds.

Feature / MetricESIAPCIAPPIGC-EI / CI
Primary Mechanism Solution-phase ion evaporationGas-phase corona dischargeGas-phase photon absorptionVacuum electron/chemical
Optimal Polarity Range High to ModerateModerate to LowLow to Non-polarVolatile / Thermally Stable
Matrix Effect Susceptibility High (Severe ion suppression)ModerateVery LowLow
Typical Ion Species [M+H]+ , [M−H]− [M+H]+ , M+∙ M+∙ , [M+H]+ M+∙ (EI) / [M+H]+ (CI)
Ideal Spiro Subclasses Spirooxindole alkaloids, AzaspiracidsSpiro-lactones, Oxetane-indolesSpiro-hydrocarbons, PAHsLow MW spiro-alkanes
Flow Rate Tolerance 1 - 500 µL/min0.2 - 2.0 mL/min0.2 - 1.0 mL/minN/A (Carrier Gas)

Decision & Mechanistic Workflows (Visualizations)

To systematize the selection process, refer to the decision matrix and mechanistic workflow below.

G Start Spiro Compound Analyte Polarity Assess Polarity & Functional Groups Start->Polarity Polar Polar / Basic N (e.g., Spirooxindoles) Polarity->Polar MidPolar Mid-Polar / Neutral (e.g., Spiro-lactones) Polarity->MidPolar NonPolar Highly Non-Polar (e.g., Spiro-hydrocarbons) Polarity->NonPolar ESI ESI (Electrospray) Polar->ESI APCI APCI (Chemical Ionization) MidPolar->APCI APPI APPI (Photoionization) NonPolar->APPI GCMS GC-EI/CI (Volatile/Thermal Stable) NonPolar->GCMS If Volatile

Decision matrix for selecting MS ionization techniques based on spiro compound polarity.

G LC LC Effluent (Spiro Analyte) ESI_Mech ESI Mechanism High Voltage Taylor Cone Ion Evaporation LC->ESI_Mech APCI_Mech APCI Mechanism Heated Nebulizer Corona Discharge Gas-Phase Proton Transfer LC->APCI_Mech APPI_Mech APPI Mechanism Heated Nebulizer Krypton Lamp (10 eV) Photon Absorption / Dopant LC->APPI_Mech Ion_ESI [M+H]+ /[M-H]- (Low Fragmentation) ESI_Mech->Ion_ESI Ion_APCI [M+H]+ / Radical Cations (Moderate Fragmentation) APCI_Mech->Ion_APCI Ion_APPI M+. / [M+H]+ (Low Matrix Effect) APPI_Mech->Ion_APPI MS Mass Analyzer (Q-TOF / Orbitrap) Ion_ESI->MS Ion_APCI->MS Ion_APPI->MS

Mechanistic comparison of ESI, APCI, and APPI workflows for spirocyclic mass spectrometry.

Self-Validating Experimental Protocol: LC-MS/MS Method Development

To ensure scientific integrity, a method must validate its own assumptions. When developing a quantitative assay for a novel spirooxindole, you cannot blindly trust ESI. You must empirically map matrix effects and orthogonal ionization efficiencies. Follow this self-validating workflow:

Phase 1: Analyte Infusion & Baseline Tuning
  • Preparation: Dissolve the spiro compound in 50:50 Methanol:Water with 0.1% Formic Acid to a concentration of 1 µg/mL.

  • Direct Infusion: Infuse at 10 µL/min directly into the ESI source.

  • Voltage Optimization: Ramp the capillary voltage (typically 3000–4500 V) and declustering potential. Causality: Spiro compounds are rigid; they require higher declustering potentials to strip solvent adducts without risking in-source fragmentation.

  • MS/MS Collision Energy (CE): Isolate the [M+H]+ precursor and ramp CE (10–50 eV) using a stepping model to identify the two most abundant product ions for Multiple Reaction Monitoring (MRM)[1].

Phase 2: Matrix Effect Assessment (The T-Piece Experiment)

This step validates whether ESI is actually the correct choice.

  • Setup: Connect the LC column effluent and a syringe pump to a T-piece that feeds into the ESI source.

  • Continuous Infusion: Infuse the spiro standard at a constant rate (e.g., 10 µL/min) to establish a steady MS baseline signal.

  • Matrix Injection: Inject a blank biological matrix extract (e.g., crashed plasma or SPE-cleaned tissue) through the LC column.

  • Data Interpretation: Monitor the spiro compound's MRM transition. If you observe a signal drop of >20% at the expected retention time of your analyte, you have severe ion suppression.

  • Actionable Pivot: If suppression is insurmountable via chromatographic shifts, immediately switch the source to APCI . APCI’s gas-phase ionization is fundamentally insulated from the liquid-phase droplet competition that causes ESI suppression.

Phase 3: APCI / APPI Optimization (If ESI Fails)
  • APCI Tuning: Increase the vaporizer temperature to 400–500 °C (spiro compounds are generally thermally stable). Adjust the corona discharge current (typically 3–5 µA).

  • APPI Dopant Delivery: If utilizing APPI for a highly non-polar spiro-hydrocarbon, introduce toluene as a dopant via a secondary pump at 10% of the total LC flow rate to maximize charge-exchange ionization[5].

References

  • Collective biosynthesis of plant spirooxindole alkaloids through enzyme discovery and engineering bioRxiv[1]

  • Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols The Journal of Organic Chemistry - ACS Publications[3]

  • Comparison of solid-phase extraction methods for the determination of azaspiracids in shellfish by liquid chromatography-electrospray mass spectrometry PubMed / J Chromatogr A[2]

  • Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues PMC / NIH[4]

  • Detection and Monitoring of PAH and Oxy-PAHs by High Resolution Mass Spectrometry: Comparison of ESI, APCI and APPI Source Detection ACS Publications[5]

  • What is your experience of chemical ionization (CI) versus electron impact (EI)? ResearchGate[6]

  • Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds... RSC Publishing[7]

Sources

Evaluating the In Vivo Efficacy of Spirocyclic Compounds: A Comparative Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical drug pipelines, I frequently observe lead optimization programs stalling at the in vivo translation phase. Historically, medicinal chemistry has relied heavily on planar, sp2-hybridized aromatic rings. While synthetically accessible, these "flat" molecules frequently fail in animal models due to poor aqueous solubility, rapid metabolic clearance, and promiscuous off-target toxicity driven by non-specific π-π stacking.

The modern paradigm shift—often termed the "Escape from Flatland"—prioritizes the incorporation of spirocyclic scaffolds [1]. By linking two rings through a single common atom, spirocycles introduce a rigid, three-dimensional (sp3-rich) architecture. This guide objectively compares the in vivo performance of spirocyclic compounds against traditional flat alternatives, detailing the mechanistic causality behind their success and providing a self-validating experimental protocol for your preclinical evaluations.

Mechanistic Rationale: Why Spirocycles Outperform Flat Aromatics

The superiority of spirocyclic compounds in animal models is rooted in thermodynamics and physical chemistry. When a highly flexible or flat molecule binds to a target, it incurs a massive entropic penalty as it freezes into an active conformation. Furthermore, planar molecules often require extensive desolvation.

Conversely, spirocyclic scaffolds lock the pharmacophore into a pre-organized 3D vector. This "lock-and-key" pre-organization reduces the entropic penalty of binding, significantly enhancing target affinity. Simultaneously, the increased fraction of sp3 carbons ( Fsp3​ ) disrupts crystal lattice packing, dramatically improving aqueous solubility and oral bioavailability—key drivers of in vivo success as noted in recent 1[1].

G Flat Flat Aromatic Scaffolds (Low Fsp3) Tox Non-Specific Binding & Poor Solubility Flat->Tox u03c0-u03c0 Stacking Spiro Spirocyclic Scaffolds (High Fsp3, Rigid 3D) Bind Precise Target Fit (Lower Entropic Penalty) Spiro->Bind 3D Vectoring ADME Optimized PK/PD (Lower Clearance) Spiro->ADME Reduced Lipophilicity Fail High Attrition Rate Tox->Fail Success Superior In Vivo Efficacy Bind->Success ADME->Success

Fig 1: Pharmacological divergence of spirocyclic vs. flat scaffolds in drug discovery.

Comparative Case Studies: Spirocycles vs. Alternatives

Case Study A: Spiroindolones in Murine Malaria Models

The development of the spiroindolone class (e.g., NITD609 / Cipargamin) represents a landmark victory for spirocyclic chemistry. Targeting the PfATP4 sodium efflux pump, NITD609 was evaluated against traditional flat quinoline antimalarials in a Plasmodium berghei mouse model.

Because of its optimized 3D conformation, NITD609 avoids the rapid clearance and resistance mechanisms that plague flat aromatics like chloroquine. A single oral dose of 100 mg/kg completely cleared the P. berghei infection in all treated mice, showcasing a massive improvement in exposure and efficacy[2].

Table 1: In Vivo Efficacy Comparison in P. berghei Mouse Model (Single Oral Dose)

CompoundScaffold TypeED₅₀ (mg/kg)ED₉₀ (mg/kg)Complete Cure Rate (100 mg/kg)Avg. Survival (Days)
NITD609 Spiroindolone (3D) 1.2 2.7 100% >14.0
ChloroquineFlat Quinoline1.84.80%7.5
ArtesunateEndoperoxide2.56.20%6.2

Data synthesized from foundational 2[2] and 3[3].

Case Study B: Spirocyclic Scaffolds in Acute Tuberculosis

In a direct structural comparison, researchers evaluated a novel spirocyclic piperidine (Compound 29) against its exact acyclic (flat) analogs in an acute Mycobacterium tuberculosis murine infection model. The spirocyclic compound achieved a remarkable 4.2 log CFU reduction (comparable to the clinical standard Isoniazid). Crucially, the acyclic analogs were entirely inactive in vivo, proving that the rigid methyl dihydrospiropiperidine core was the absolute causal factor for target engagement and survival[4].

Table 2: Efficacy Comparison in Acute TB Murine Model (8-Day Dosing)

CompoundScaffold TypeIn Vivo Efficacy (Log CFU Reduction)ED₉₉ (mg/kg)Fast-Killing Profile
Compound 29 Spirocyclic Piperidine 4.2 11.6 Yes
Acyclic AnalogLinear / FlatInactiveN/ANo
Isoniazid (Control)Pyridine~4.0~10.0Yes

Data derived from4[4].

Self-Validating Experimental Protocol: In Vivo Murine Efficacy Workflow

To objectively evaluate a spirocyclic compound against a flat alternative, you must employ a self-validating protocol . A protocol is only self-validating if it can internally differentiate between a pharmacodynamic failure (the drug doesn't work at the target) and a pharmacokinetic failure (the drug was cleared before reaching the target).

Workflow Inoculate 1. Pathogen Inoculation Dose 2. PO/IV Dosing Inoculate->Dose Sample 3. PK/PD Sampling Dose->Sample Analyze 4. FACS & LC-MS Analysis Sample->Analyze Validate 5. Efficacy Validation Analyze->Validate

Fig 2: Self-validating in vivo experimental workflow for efficacy and PK/PD correlation.
Step-by-Step Methodology

Step 1: Pathogen Inoculation & Baseline Establishment

  • Action: Intravenously (IV) inject mice with a standardized pathogen load (e.g., 107 P. berghei infected erythrocytes).

  • Causality: IV administration ensures immediate, synchronized systemic parasitemia. This eliminates the highly variable absorption phase associated with intraperitoneal (IP) injections, establishing a uniform baseline critical for precise PK/PD timing.

Step 2: Formulation and Dosing

  • Action: Administer the spirocyclic compound and the flat comparator via oral gavage (PO) using a standardized vehicle (e.g., 0.5% methylcellulose / 0.5% Tween-80).

  • Causality: While spirocycles inherently possess better aqueous solubility ( Fsp3​ advantage), they still require proper surfactant formulation to prevent gastrointestinal precipitation. Uniform formulation ensures that any observed lack of efficacy is due to intrinsic compound properties, not a failure to dissolve in the gut.

Step 3: Parallel PK Satellite Groups (The Validation Checkpoint)

  • Action: Establish a parallel cohort of infected mice. Collect 20 µL blood samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze via LC-MS/MS to determine Cmax​ and AUC0−24h​ [5].

  • Causality: This step makes the system self-validating. If a compound fails to clear the pathogen, you must cross-reference the LC-MS/MS data. If the plasma concentration remained above the in vitro IC90​ threshold but efficacy was poor, the failure is pharmacodynamic. If the drug never reached the IC90​ , the failure is pharmacokinetic.

Step 4: Pharmacodynamic Readout via Flow Cytometry (FACS)

  • Action: At 48 and 72 hours post-infection, collect tail-vein blood. Stain with fluorescent DNA dyes (e.g., YOYO-1) and quantify parasitemia using Flow Cytometry.

  • Causality: Manual microscopy is subjective and statistically underpowered. FACS analyzes up to 100,000 cells per minute, providing a statistically robust, objective quantification of pathogen clearance, allowing for the precise calculation of ED50​ and ED90​ values.

Conclusion

The transition from flat aromatic rings to 3D spirocyclic scaffolds is not merely a trend; it is a chemically sound strategy to overcome the high attrition rates of preclinical drug development. By reducing off-target binding and improving metabolic stability, spirocycles routinely demonstrate superior in vivo efficacy profiles. When evaluating these compounds, utilizing a self-validating PK/PD workflow ensures that your data is robust, reproducible, and ready for clinical translation.

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Title: Spirotetrahydro β-Carbolines (Spiroindolones)
  • Source: acs.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work extends beyond the bench; it encompasses a steadfast commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride, a compound recognized for its utility in synthetic chemistry. The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Pre-Disposal Planning

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride is an amine hydrochloride salt. This chemical classification informs our initial safety and handling strategy.

  • Primary Hazards : As a hydrochloride salt, the compound is acidic and can be corrosive. Direct contact may cause irritation to the skin and serious eye irritation.[1] Inhalation of dust should be avoided.[1][2]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and nitrile gloves.[2][3] If handling significant quantities of the solid where dust generation is possible, a respirator may be necessary.[3]

  • Regulatory Framework : The disposal of such chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] Pouring this chemical down the drain is a violation of these regulations and can harm aquatic ecosystems.[5][6]

The Core Disposal Workflow: A Step-by-Step Guide

The fundamental principle of chemical waste management is segregation and proper containment.[6][7] This compound should be treated as an acidic, non-halogenated organic waste.

Step 1: Waste Segregation At its point of generation, this waste must be kept separate from other chemical waste streams.[4] It is critical to prevent mixing with incompatible materials, especially bases (which would cause a neutralization reaction), strong oxidizing agents, and cyanides.[7]

Step 2: Container Selection and Labeling Use a designated waste container made of a compatible material, such as High-Density Polyethylene (HDPE) or glass.[7] The container must be in good condition with a tightly sealing cap.[4][6]

Proper labeling is a legal requirement and a cornerstone of laboratory safety.[4] The label must clearly state:

  • The full chemical name: "Waste Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride"

  • The primary hazards (e.g., "Corrosive," "Irritant")

  • The accumulation start date (the date the first drop of waste was added)[5]

Step 3: Neutralization for Aqueous Solutions or Small Spills For dilute aqueous solutions or residual amounts, neutralization is a recommended pre-treatment step to reduce the corrosivity of the waste. This process converts the acidic hydrochloride into a more benign salt. The rationale is to render the waste less hazardous for temporary storage and subsequent handling by waste disposal professionals.

A detailed protocol for neutralization is provided in the next section. This step should only be performed by trained personnel in a controlled environment, such as a fume hood.

Step 4: Storage in a Satellite Accumulation Area (SAA) The labeled, sealed waste container must be stored in a designated Satellite Accumulation Area (SAA).[4][8] This area must be at or near the point of waste generation and under the control of laboratory personnel.[8] The SAA should have secondary containment to capture any potential leaks.

Step 5: Arranging for Professional Disposal All chemical waste must be ultimately disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][9][10] These professionals have the expertise and equipment to transport and dispose of the material in compliance with all federal and state regulations.

Data Presentation: Disposal Parameter Summary

ParameterGuidelineRationale
Waste Category Aqueous Acidic Organic WasteClassified based on its acidic nature (hydrochloride) and organic structure.
Container HDPE or Glass, clearly labeledMust be compatible with acidic and organic materials.[4][7]
Segregation Store away from bases, oxidizers, and reactive chemicals.Prevents dangerous chemical reactions.[6][7]
Pre-Treatment Neutralization with a weak base (e.g., sodium bicarbonate).Reduces corrosivity and prepares for final disposal.[7][11]
Final Disposal Licensed Hazardous Waste ContractorEnsures compliance with EPA regulations (RCRA).[4][9][10]
Empty Container Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.Removes residual chemical, preventing environmental contamination and harm.[7]

Experimental Protocol: Small-Scale Laboratory Neutralization

This protocol is intended for neutralizing small quantities (<100g or 100mL) of waste Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride.

Materials:

  • Waste Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Large beaker (at least 10x the volume of the waste solution)

  • Stir bar and magnetic stir plate

  • pH paper or a calibrated pH meter

  • Fume hood

  • Appropriate PPE

Procedure:

  • Preparation : Perform all steps in a certified chemical fume hood. Place the large beaker on the magnetic stir plate and add a stir bar.

  • Dilution : If starting with a solid, dissolve it in a minimal amount of water. If starting with a solution, dilute it by adding it to an equal volume of cold water in the beaker. This helps to dissipate heat generated during neutralization.

  • Slow Addition of Base : Begin stirring the solution. Slowly and carefully add small portions of sodium bicarbonate or sodium carbonate to the acidic solution. A vigorous effervescence (fizzing) will occur as carbon dioxide gas is released. The rationale for using a weak base like sodium bicarbonate is to control the reaction rate and prevent excessive heat generation or splashing that can occur with a strong base like NaOH.[11]

  • Monitor pH : After each addition of base and after the fizzing has subsided, check the pH of the solution using pH paper or a pH meter.

  • Endpoint : Continue adding the base incrementally until the pH of the solution is between 5.5 and 9.0.[12][13] At this point, the acidic hazard has been mitigated.

  • Final Disposal : The resulting neutralized solution is still considered chemical waste. Transfer it to your properly labeled "Aqueous Acidic Organic Waste" container for professional disposal. Do not assume it can be poured down the drain.

Mandatory Visualization: Disposal Workflow

cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: In-Lab Handling & Treatment cluster_disposal Phase 3: Final Disposal start Identify Waste: Methyl 8-azaspiro[4.5]decane-9- carboxylate;hydrochloride sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) segregate Segregate from Incompatible Chemicals (e.g., Bases) ppe->segregate sds->ppe neutralize Pre-Treatment (Optional): Neutralize with Weak Base (pH 5.5 - 9.0) in Fume Hood segregate->neutralize label_waste Label Waste Container (Contents, Hazards, Date) neutralize->label_waste store Store Sealed Container in Satellite Accumulation Area (SAA) label_waste->store pickup Arrange Pickup via EHS or Licensed Waste Contractor store->pickup

Caption: Workflow for the safe disposal of Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride.

Disposal of Contaminated Materials and Empty Containers

Proper disposal extends to all materials that have come into contact with the chemical.

  • Contaminated Labware and PPE : Disposable items such as gloves, weigh boats, and contaminated paper towels should be placed in a sealed bag, labeled as "Solid Waste contaminated with Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride," and disposed of through your hazardous waste stream.

  • Empty Original Containers : An "empty" container is never truly empty and can retain hazardous residue. According to EPA guidelines, containers that held acutely hazardous chemicals (a "P-list" waste) must be triple-rinsed.[7] While this specific compound may not be on the P-list, adopting the triple-rinse procedure is a best practice.

    • Rinse the container three times with a suitable solvent (e.g., water or methanol).

    • Collect all three rinsates in a designated hazardous waste container, as the rinsate itself is now considered hazardous waste.[7]

    • After triple-rinsing, deface the original label on the container before disposing of it in the appropriate solid waste bin (e.g., glass recycling).

By adhering to these systematic procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Chemical Waste Disposal Guidelines, Emory University Department of Chemistry. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions, Labor Security System. [Link]

  • Laboratory Waste Management Guidelines, University of Alabama at Birmingham. [Link]

  • Laboratory Waste Disposal Guide, Business Waste. [Link]

  • Laboratory Hazardous Waste Management, National Cheng Kung University. [Link]

  • Chemical disposal: what you need to know, IONOS. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories, Daniels Health. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities, MCF Environmental Services. [Link]

  • Acceptable Drain Disposal Procedures, USDA ARS. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES, University of Pennsylvania EHRS. [Link]

  • How to dispose of hydrochloric acid, Lab Alley. [Link]

  • 7.1.2 Acid Neutralization, University of Maryland, Baltimore. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.